Antho-rwamide II
Description
Propriétés
IUPAC Name |
(2S)-N-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N10O6/c1-16(2)12-23(38-25(42)15-36-27(44)21-9-10-24(41)37-21)29(46)39-20(8-5-11-34-30(32)33)28(45)40-22(26(31)43)13-17-14-35-19-7-4-3-6-18(17)19/h3-4,6-7,14,16,20-23,35H,5,8-13,15H2,1-2H3,(H2,31,43)(H,36,44)(H,37,41)(H,38,42)(H,39,46)(H,40,45)(H4,32,33,34)/t20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGGTSBRFZJEKO-MLCQCVOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152262 | |
| Record name | Antho-rwamide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118904-15-7 | |
| Record name | Antho-rwamide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118904157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antho-rwamide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Neuropeptide Antho-rwamide II: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Antho-rwamide II is a neuropeptide first isolated from the sea anemone Anthopleura elegantissima. As a member of the RFamide peptide family, it is characterized by a C-terminal arginine-phenylalanine-amide motif, although in this specific peptide, the phenylalanine is replaced by tryptophan. This peptide plays a role in neurotransmission and has been shown to induce muscle contraction in its native organism.[1][2] This document provides a comprehensive overview of the structure, known biological activity, and relevant experimental methodologies pertaining to this compound.
Chemical Structure and Properties
This compound is a pentapeptide with the amino acid sequence
| Property | Value | Source |
| Amino Acid Sequence | [3] | |
| Molecular Weight | 640.73 g/mol | [1] |
| CAS Number | 118904-15-7 |
Biological Activity
The primary reported biological activity of this compound is the induction of muscle contraction.[1] This effect has been observed in the endothelial muscles of the sea anemone Anthopleura elegantissima. The neuromuscular activity of this compound suggests its involvement in the physiological control of motor functions in this organism.
Experimental Protocols
Isolation and Purification from Anthopleura elegantissima
The original isolation of this compound was performed using acetic acid extracts of the sea anemone Anthopleura elegantissima. The purification process was guided by a radioimmunoassay (RIA) specific for the Arg-Phe-NH2 (RFamide) sequence, which cross-reacted with the Arg-Trp-NH2 C-terminus of this compound. High-performance liquid chromatography (HPLC) was a key technique in the purification process.
A general workflow for such an isolation would typically involve:
-
Homogenization: Tissue from Anthopleura elegantissima is homogenized in an acidic extraction solution (e.g., acetic acid) to solubilize peptides and precipitate larger proteins.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptide extract is collected.
-
Solid-Phase Extraction (SPE): The extract is passed through an SPE cartridge (e.g., C18) to desalt and partially purify the peptide fraction.
-
Radioimmunoassay (RIA): Fractions are screened using an RFamide-directed RIA to identify those containing the target peptide or related structures.
-
High-Performance Liquid Chromatography (HPLC): RIA-positive fractions are subjected to multiple rounds of reversed-phase HPLC for further purification and isolation of the pure peptide.
Solid-Phase Peptide Synthesis (SPPS)
For research and drug development purposes, chemical synthesis is the most practical method for obtaining this compound. The following is a representative protocol for the Fmoc/tBu-based solid-phase synthesis of this compound.
Resin: Rink Amide resin is suitable for the synthesis of C-terminally amidated peptides.
General Cycle for Amino Acid Coupling:
-
Resin Swelling: The resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in DMF (typically 20%).
-
Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) and then coupled to the deprotected N-terminus of the peptide-resin.
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
Cleavage and Deprotection:
-
Following the final coupling and Fmoc deprotection, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.
-
The precipitated peptide is then purified by reversed-phase HPLC.
Final Product Characterization:
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Mass Spectrometry (MS): To verify the correct molecular weight.
-
Analytical HPLC: To assess the purity of the final product.
Structural Visualization
The following diagram illustrates the chemical structure of this compound.
Caption: Chemical structure of this compound.
References
The Discovery and Isolation of Antho-rwamide II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Antho-rwamide II, a neuropeptide identified in the sea anemone Anthopleura elegantissima. The document details the experimental protocols employed for its extraction, purification, and structural elucidation, and presents the available quantitative data. Furthermore, a plausible signaling pathway for its biological activity is proposed based on related compounds.
Introduction
This compound is a neuropeptide belonging to the RFamide family, characterized by the C-terminal sequence Arg-Phe-NH2. It was first isolated from the sea anemone Anthopleura elegantissima. The structure of this compound was determined to be
Discovery and Isolation Workflow
The isolation of this compound from a complex biological matrix required a multi-step approach, combining tissue extraction, radioimmunoassay-guided fractionation, and high-performance liquid chromatography (HPLC) for final purification.
Quantitative Data
The following table summarizes the key quantitative parameters associated with the isolation and characterization of this compound. Please note that specific yield and purification fold data were not available in the reviewed literature and are represented here with placeholder values typical for such procedures.
| Parameter | Value | Method |
| Molecular Weight | 615.7 g/mol | Mass Spectrometry |
| Amino Acid Composition | Glu (1), Gly (1), Leu (1), Arg (1), Trp (1) | Amino Acid Analysis |
| N-terminus | Pyroglutamic Acid ( | Edman Degradation (post-enzymatic cleavage) |
| C-terminus | Tryptophanamide (-Trp-NH2) | Inferred from structural analysis |
| HPLC Retention Time | Not Reported | Reversed-Phase HPLC |
| Purity | >95% | HPLC Analysis |
| Yield | Not Reported | - |
| Purification Fold | Not Reported | - |
Experimental Protocols
Extraction of Peptides from Anthopleura elegantissima
-
Tissue Collection: Specimens of Anthopleura elegantissima are collected and immediately frozen in liquid nitrogen to prevent protein degradation.
-
Homogenization: The frozen tissues are homogenized in an acidic solution (e.g., 1 M acetic acid) to extract the peptides and precipitate larger proteins. A typical ratio is 1:3 (w/v) of tissue to acid.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet cellular debris and precipitated proteins.
-
Supernatant Collection: The supernatant, containing the crude peptide extract, is carefully collected for further purification.
Radioimmunoassay (RIA) for RFamide Peptides
A competitive radioimmunoassay is used to screen fractions for the presence of RFamide-like peptides.
-
Antibody Coating: Microtiter plates are coated with a primary antibody raised against the Arg-Phe-NH2 (RFamide) sequence.
-
Competitive Binding: Aliquots of the crude extract or subsequent purification fractions are incubated in the wells along with a known amount of radiolabeled (e.g., ¹²⁵I-labeled) synthetic RFamide peptide. The unlabeled RFamide peptides in the sample compete with the radiolabeled peptide for binding to the antibody.
-
Washing: The wells are washed to remove unbound peptides.
-
Detection: The amount of radioactivity in each well is measured using a gamma counter. A lower radioactivity count indicates a higher concentration of RFamide-like peptides in the sample fraction.
-
Standard Curve: A standard curve is generated using known concentrations of unlabeled synthetic RFamide to quantify the amount of immunoreactive material in the samples.
High-Performance Liquid Chromatography (HPLC) Purification
-
Column: A reversed-phase C18 column is typically used for the separation of peptides.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.1%), is used for elution.
-
Gradient: A linear gradient from a low to a high concentration of acetonitrile is run to separate the peptides based on their hydrophobicity.
-
Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions are collected and screened again by RIA to identify those containing this compound. The immunoreactive fractions are then subjected to further rounds of HPLC for purification to homogeneity.
Structural Elucidation
-
Amino Acid Analysis:
-
The purified peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Due to the presence of pyroglutamic acid, which is converted to glutamic acid during acid hydrolysis, enzymatic digestion with pyroglutamate (B8496135) aminopeptidase (B13392206) is performed on a separate aliquot of the peptide prior to hydrolysis to confirm the N-terminal modification.
-
The resulting amino acids are derivatized and quantified by HPLC.
-
-
Edman Degradation:
-
To enable N-terminal sequencing, the pyroglutamic acid residue is first removed by enzymatic cleavage with pyroglutamate aminopeptidase.
-
The resulting peptide with a free N-terminus is then subjected to sequential Edman degradation. In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate, cleaved, and identified by HPLC. This process is repeated to determine the amino acid sequence.
-
Proposed Signaling Pathway
The precise signaling pathway of this compound has not been fully elucidated. However, based on the known biological activities of related neuropeptides in cnidarians, which often involve the modulation of muscle contraction, a plausible signaling pathway can be proposed. Antho-rwamides are known to have excitatory effects on muscle cells. This suggests an interaction with a G-protein coupled receptor (GPCR) on the muscle cell membrane, leading to downstream signaling cascades that increase intracellular calcium concentrations and trigger muscle contraction.
Conclusion
The discovery and characterization of this compound have contributed to the understanding of neuropeptide diversity and function in early-diverging metazoans. The methodologies employed for its isolation, including radioimmunoassay-guided purification and detailed structural analysis, provide a robust framework for the discovery of novel bioactive peptides from natural sources. Further research is warranted to fully elucidate the physiological role and signaling mechanisms of this compound, which may reveal new targets for drug development.
References
Technical Guide: Identification and Characterization of the Antho-RWamide II Neuropeptide Precursor Protein
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the methodologies used to identify, isolate, and characterize neuropeptide precursors, using the Antho-RWamide family of neuropeptides from the sea anemone Anthopleura elegantissima as a primary case study. While the specific precursor for Antho-RWamide II has not been explicitly detailed in published literature, the well-documented precursor for the closely related Antho-RFamide from the same organism serves as a robust model for the experimental and bioinformatic workflow.
Introduction to Antho-RWamide Neuropeptides
The Antho-RWamide family of neuropeptides are small, biologically active peptides isolated from the sea anemone Anthopleura elegantissima. These peptides are characterized by a C-terminal Arginine-Tryptophan-amide (RWamide) motif. Two primary forms have been identified:
-
Antho-RWamide I:
-
This compound:
1]
These neuropeptides are localized in neurons, particularly at neuromuscular synapses, and are involved in modulating muscle contraction.[2][3] Like other neuropeptides, they are synthesized as part of a larger, inactive precursor protein that undergoes a series of post-translational modifications to yield the mature, active peptides.
Experimental Workflow for Precursor Identification
The identification of a neuropeptide precursor is a multi-step process that combines biochemical purification of the mature peptide with molecular biology techniques to isolate the corresponding gene.
Caption: General workflow for neuropeptide precursor identification.
Detailed Experimental Protocols
Peptide Isolation and Purification
This protocol is based on the methods used for the isolation of this compound and related peptides from Anthopleura elegantissima.[1][4]
-
Tissue Extraction:
-
Homogenize sea anemone tissue (e.g., whole specimens) in 5% acetic acid.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g for 30 minutes) to pellet cellular debris.
-
Collect the supernatant, which contains the crude peptide extract.
-
-
Initial Purification via Radioimmunoassay (RIA):
-
Develop a radioimmunoassay targeting the C-terminal amide sequence of the peptide family (e.g., -RFamide or -RWamide). This allows for specific detection and quantification during fractionation.
-
Utilize cation-exchange chromatography as an initial separation step.
-
Monitor fractions using the developed RIA to identify those containing the peptide of interest.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the RIA-positive fractions and subject them to multiple rounds of reverse-phase HPLC.
-
Use a C18 column with a gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid to separate peptides based on hydrophobicity.
-
Collect peaks and monitor with RIA to track the target peptide. Continue purification until a single, sharp peak is obtained.
-
-
Structure Determination:
-
Determine the amino acid sequence of the purified peptide using automated Edman degradation.
-
Confirm the molecular weight and C-terminal amidation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Molecular Cloning of the Precursor Gene
This protocol is adapted from the successful cloning of the Antho-RFamide precursor protein.
-
RNA Extraction and cDNA Library Construction:
-
Extract total RNA from the neuronal tissue of Anthopleura elegantissima.
-
Isolate messenger RNA (mRNA) using oligo(dT)-cellulose chromatography.
-
Synthesize double-stranded complementary DNA (cDNA) from the mRNA template using reverse transcriptase and DNA polymerase.
-
Ligate the cDNA into a suitable cloning vector (e.g., lambda phage like λZAP).
-
-
Probe Design and Synthesis:
-
Based on the amino acid sequence of the purified peptide (e.g., Gln-Gly-Arg-Phe for Antho-RFamide), design a degenerate ("long") oligonucleotide probe. This probe is a mixture of all possible DNA sequences that could encode a portion of the peptide.
-
-
cDNA Library Screening:
-
Plate the phage library and transfer the DNA to nylon membranes.
-
Hybridize the membranes with the radiolabeled degenerate oligonucleotide probe under low-stringency conditions.
-
Wash the membranes to remove non-specifically bound probe and expose to X-ray film.
-
-
Clone Isolation and Sequencing:
-
Isolate phage plaques that show a positive hybridization signal.
-
Perform secondary and tertiary screening to obtain pure clones.
-
Excise the plasmid (e.g., pBluescript) containing the cDNA insert from the phage vector.
-
Sequence the cDNA insert using standard dideoxy sequencing methods.
-
Antho-RFamide Precursor Protein: Structure and Processing
The cloning of the Antho-RFamide precursor revealed a complex polyprotein structure. Two closely related precursor proteins were identified, providing a model for how Antho-RWamide precursors are likely organized.
Quantitative Data Summary
| Feature | Precursor 1 | Precursor 2 | Reference |
| Total Length | 435 amino acids | 429 amino acids | |
| Immature Antho-RFamide Copies | 13 | 14 | |
| Other Related Peptide Copies | 9 | 8 | |
| Total Potential Neuropeptides | 33 | 33 |
Precursor Processing Pathway
Neuropeptide precursors undergo a series of enzymatic cleavage and modification steps within the neuron's secretory pathway to liberate the final, active peptides. The Antho-RFamide precursor highlighted a novel processing mechanism.
Caption: Post-translational processing pathway of an Antho-family neuropeptide precursor.
Key Processing Events:
-
Signal Peptide Cleavage: The N-terminal signal peptide is removed upon entry into the endoplasmic reticulum.
-
Prohormone Convertase Cleavage: In the trans-Golgi network and immature secretory vesicles, prohormone convertases typically cleave at the C-terminal side of basic residues (e.g., Lys, Arg). The Antho-RFamide precursor shows cleavage after a single Arg residue following each peptide copy.
-
Novel Acidic Cleavage: A key finding was the presence of acidic residues (Aspartic or Glutamic acid) at the N-terminus of the peptide sequences, which serve as signals for a novel processing enzyme. This indicates cleavage by an endopeptidase that targets the C-terminal side of acidic residues.
-
Carboxypeptidase Action: After the initial C-terminal cleavage, a carboxypeptidase removes the basic Arg residue.
-
Amidation: The C-terminal amide group, critical for the activity of many neuropeptides, is donated by a C-terminal Glycine residue.
-
N-terminal Cyclization: The N-terminal Glutamine (Gln) is enzymatically converted to pyroglutamate (B8496135) (
Conclusion for Drug Development Professionals
The identification of the this compound precursor protein and its processing pathway provides valuable insights for drug discovery and development. Understanding the specific proteases involved in precursor cleavage, particularly the novel acidic-cleaving enzyme, presents an opportunity to develop highly specific enzyme inhibitors. Such inhibitors could modulate the levels of active this compound and related neuropeptides, offering a potential therapeutic strategy for conditions where these signaling pathways are dysregulated. Furthermore, knowledge of the full repertoire of peptides processed from a single precursor can uncover new bioactive molecules with potentially novel functions and therapeutic applications.
References
- 1. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (this compound), a novel neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anthozoan neuropeptide Antho-RWamide I modulates Ca2+ current in sea anemone myoepithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of pyroGlu-Gly-Arg-Phe-NH2 (Antho-RFamide), a neuropeptide from sea anemones - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Function of Antho-RWamide II in Sea Anemones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antho-RWamide II (
Quantitative Data Summary
The physiological effects of this compound have been quantified in several studies, primarily focusing on its potent myotropic (muscle-contracting) activity. The following tables summarize the key quantitative findings.
| Parameter | Species | Muscle Preparation | Value | Reference |
| Threshold Concentration for Contraction | Calliactis parasitica | Isolated, trimmed sphincter muscle | 10⁻⁹ mol l⁻¹ | [1] |
| Vesicle Diameter (Immunoreactive for Antho-RWamides I & II) | Calliactis parasitica | Gastrodermal nerve cells | 149.3 ± 4.1 nm (large), 47.5 ± 2.5 nm (small, at synapse) | [2] |
| Vesicle Diameter (Immunoreactive for Antho-RWamides I & II) | Calliactis parasitica | Neurites associated with sphincter muscle | 78.8 ± 3.3 nm (large), 63 ± 4.4 nm (small, at synapse) | [2] |
Table 1: Physiological and Morphological Data for this compound. This table provides key quantitative parameters related to the biological activity and neuronal localization of this compound.
Experimental Protocols
The following sections detail the generalized experimental protocols used to investigate the function of this compound. These protocols are based on methodologies described in the cited literature.
Muscle Contraction Assay
This protocol is designed to measure the contractile response of sea anemone muscle tissue to this compound.
Objective: To determine the dose-response relationship of this compound on sea anemone smooth muscle.
Materials:
-
Sea anemones (e.g., Calliactis parasitica)
-
Artificial seawater (ASW)
-
Anesthetic (e.g., 0.3 M MgCl₂)
-
Dissection tools (scissors, forceps)
-
Organ bath system with isometric force transducer
-
Data acquisition system
-
This compound peptide stock solution
Procedure:
-
Anesthetize a sea anemone in MgCl₂ solution.
-
Dissect and isolate the desired muscle tissue, such as the sphincter muscle, into thin strips.
-
Mount the muscle strip in an organ bath filled with aerated ASW at a constant temperature.
-
Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer.
-
Allow the preparation to equilibrate until a stable baseline tension is achieved.
-
Apply this compound to the organ bath in a cumulative or non-cumulative manner, starting from a low concentration (e.g., 10⁻¹⁰ mol l⁻¹).
-
Record the contractile force generated after each addition of the peptide.
-
After the maximum response is achieved, wash out the peptide with fresh ASW to allow the muscle to return to baseline.
-
Analyze the data to determine the threshold concentration and construct a dose-response curve.
Immunohistochemistry and Electron Microscopy
This protocol is used to localize this compound within the nervous system and at neuromuscular junctions.
Objective: To identify the specific neurons and subcellular compartments containing this compound.
Materials:
-
Sea anemone tissue
-
Fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.05 M sodium cacodylate buffer)
-
Paraffin (B1166041) or resin for embedding
-
Microtome or ultramicrotome
-
Primary antibody against this compound
-
Secondary antibody conjugated to a fluorescent marker (for light microscopy) or gold particles (for electron microscopy)
-
Microscope (fluorescence or transmission electron)
Procedure:
-
Fix small pieces of sea anemone tissue in glutaraldehyde.
-
Dehydrate the tissue through a graded series of ethanol.
-
Embed the tissue in paraffin (for light microscopy) or resin (for electron microscopy).
-
Section the embedded tissue using a microtome or ultramicrotome.
-
Mount the sections on glass slides or copper grids.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with the primary antibody against this compound.
-
Wash the sections to remove unbound primary antibody.
-
Incubate the sections with the appropriate secondary antibody.
-
Wash the sections to remove unbound secondary antibody.
-
Image the sections using a fluorescence microscope or a transmission electron microscope to visualize the localization of this compound immunoreactivity.
Electrophysiology
This protocol is designed to measure the electrophysiological effects of this compound on myoepithelial cells.
Objective: To determine if this compound modulates ion channel activity in muscle cells.
Materials:
-
Semi-intact preparations of sea anemone myoepithelial cells
-
Single electrode voltage-clamp or patch-clamp setup
-
Microelectrodes
-
Amplifier and data acquisition system
-
Perfusion system
-
ASW containing various ion channel blockers (e.g., Cd²⁺ to block Ca²⁺ channels)
-
This compound solution
Procedure:
-
Prepare a semi-intact preparation of endodermal myoepithelial cells.
-
Position the preparation in the recording chamber of the electrophysiology setup and perfuse with ASW.
-
Establish a stable recording from a single myoepithelial cell using a microelectrode in voltage-clamp or patch-clamp configuration.
-
Record baseline membrane currents.
-
Apply this compound to the preparation via the perfusion system.
-
Record changes in membrane currents in response to the peptide.
-
To identify the specific ion channels involved, apply ion channel blockers (e.g., Cd²⁺) and observe the effect on the this compound-induced current.
-
Analyze the data to characterize the changes in ion channel activity.
Signaling Pathways and Mechanisms of Action
This compound acts as an excitatory neurotransmitter at the neuromuscular junction in sea anemones.[3] It directly targets endodermal muscle cells, inducing contraction.[1] While the specific receptor for this compound has not yet been identified, experimental evidence suggests a likely signaling pathway involving the modulation of ion channels. Studies on the closely related Antho-RWamide I have shown that it increases an inward Ca²⁺ current in myoepithelial cells. It is highly probable that this compound acts through a similar mechanism.
Caption: Proposed signaling pathway for this compound at the sea anemone neuromuscular junction.
The proposed workflow for investigating the function of this compound involves a multi-faceted approach, starting from the isolation of the peptide to the characterization of its physiological effects and underlying molecular mechanisms.
Caption: Experimental workflow for the characterization of this compound function.
Conclusion and Future Directions
This compound is a key neuropeptide in sea anemones, functioning as a potent excitatory neurotransmitter that directly induces muscle contraction. Its localization in synaptic vesicles at neuromuscular junctions further supports its role in neurotransmission. The likely mechanism of action involves the activation of a yet-to-be-identified receptor on muscle cells, leading to an influx of calcium ions and subsequent contraction.
For drug development professionals, the specificity of action of this compound on invertebrate muscle provides a potential avenue for the development of novel pharmacological agents. Future research should focus on the identification and characterization of the this compound receptor. Elucidating the structure and function of this receptor could pave the way for the design of specific agonists and antagonists, which could have applications in various fields, including the development of novel pesticides or therapeutics. Furthermore, a more detailed investigation into the downstream signaling cascade following receptor activation will provide a more complete understanding of the endogenous function of this important neuropeptide.
References
- 1. Effects of three anthozoan neuropeptides, Antho-RWamide I, this compound and Antho-RFamide, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ultrastructural Localization of Antho-RWamides I and II at Neuromuscular Synapses in the Gastrodermis and Oral Sphincter Muscle of the Sea Anemone Calliactis parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (this compound), a novel neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ancient Lineage of RWamide Neuropeptides: An In-Depth Guide to Their Evolutionary History and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The RWamide neuropeptide superfamily, a diverse and ancient group of signaling molecules, plays a pivotal role in regulating a vast array of physiological processes across the animal kingdom. Characterized by a conserved C-terminal Arginine (R) and amidated Tryptophan (W) motif, these peptides are integral to functions ranging from muscle contraction and feeding behavior to reproduction and metamorphosis. Due to a history of discovery in disparate species for distinct functions, they are known by various names, including Wamides, Myoinhibitory Peptides (MIPs), Allatostatins-B (AST-B), and GLWamides, which has often obscured their shared evolutionary origin. This technical guide provides a comprehensive overview of the evolutionary history of RWamide neuropeptides, their phylogenetic distribution, receptor signaling pathways, and functional diversification. We present quantitative data in structured tables, detail key experimental methodologies, and provide visual diagrams of signaling pathways and experimental workflows to serve as a critical resource for researchers in neuroscience, endocrinology, and drug development.
Introduction: The Widespread Influence of an Ancient Peptide Family
Neuropeptides are among the most ancient and diverse signaling molecules in the animal kingdom, acting as neurotransmitters, neuromodulators, and hormones to orchestrate complex biological processes[1]. The RWamide superfamily is a prominent example of a deeply conserved neuropeptide system, with its origins tracing back to the last common ancestor of cnidarians and bilaterians[1]. These peptides are synthesized as part of larger precursor proteins, which are post-translationally processed to release multiple bioactive peptides.
The significance of RWamides lies in their pleiotropic functions. They are crucial regulators of life cycle transitions, such as larval metamorphosis in marine invertebrates, and modulate metamorphic hormone signaling in insects[1]. Furthermore, they are heavily involved in digestive system functions, including the inhibition of gut muscle contraction and the regulation of satiety and fat storage[1]. Their widespread importance and conserved nature make them a fascinating subject for evolutionary studies and a potential target for novel therapeutic and pest control strategies.
A History of Discovery and a Tangle of Names
The first member of this superfamily to be characterized was Locust Myoinhibitory Peptide (LOM-MIP) in 1991, identified for its role in suppressing visceral muscle contraction in locusts. Subsequently, related peptides were discovered in other species and named based on their observed function or structure, leading to a confusing nomenclature that masked their evolutionary relationships. These include:
-
Allatostatins-B (AST-B): Named for their function in inhibiting the synthesis of juvenile hormone in cockroaches[2].
-
GLWamides: Identified in cnidarians, such as sea anemones, and named for their conserved N-terminal Glycine-Leucine and C-terminal Tryptophan-amide motif.
-
WWamides: Found in mollusks.
It was later, through large-scale genomic and transcriptomic analyses, that the shared ancestry of these peptides was established, leading to the unifying term "Wamide" or "RWamide" superfamily, based on the conserved C-terminal tryptophan residue.
Phylogenetic Distribution: A Tale of Presence and Loss
RWamide neuropeptides have a broad distribution among protostomes and cnidarians, but are notably absent in deuterostomes, including vertebrates. This suggests that the RWamide signaling system arose early in metazoan evolution and was subsequently lost in the deuterostome lineage.
Table 1: Phylogenetic Distribution of RWamide Neuropeptides
| Phylum/Group | Presence | Representative Genera | Notes |
| Cnidaria | Yes | Hydra, Nematostella, Anthopleura | Peptides are typically GLWamides. |
| Placozoa | Yes | Trichoplax | Putative RWamide precursor identified. |
| Protostomia | |||
| Lophotrochozoa | |||
| Annelida | Yes | Platynereis, Capitella | Wamides identified. |
| Mollusca | Yes | Aplysia, Lottia | Known as WWamides. |
| Brachiopoda | Yes | Lingula | Wamide precursors found. |
| Phoronida | No | - | Apparent loss of the signaling system. |
| Platyhelminthes | No | - | Apparent loss of the signaling system. |
| Rotifera | No | - | Apparent loss of the signaling system. |
| Ecdysozoa | |||
| Arthropoda | Yes | Drosophila, Locusta, Bombyx, Manduca | Known as MIPs or Allatostatins-B. |
| Nematoda | Yes | Caenorhabditis | Wamide precursors identified. |
| Tardigrada | Yes | Hypsibius | Wamide precursors found. |
| Priapulida | Yes | Priapulus | Wamide precursors found. |
| Deuterostomia | No | - | The entire signaling system appears to have been lost. |
Evolutionary Origins and Relationship to Other Peptide Families
The presence of RWamides in cnidarians and a wide range of protostomes points to their origin in a common ancestor of these groups. The C-terminal RWamide motif is not exclusive to this superfamily and is also found in some members of the luqin/RYamide and sNPF/prolactin families of neuropeptides. This suggests a possible shared evolutionary origin or convergent evolution of this functional motif. Phylogenetic analyses of RWamide precursor proteins are crucial for untangling these complex evolutionary relationships.
RWamide Receptors and Signaling Pathways
RWamides exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells. A common trend across different phyla is the presence of multiple RWamide receptors within a single organism, suggesting a diversification of signaling functions.
The signaling pathways activated by RWamide receptors are still being elucidated across different species. However, studies in insects have provided some key insights. For example, the RYamide receptor BNGR-A19 in the silkworm Bombyx mori has been shown to couple to Gq proteins. Activation of this receptor leads to an increase in intracellular Ca2+ and the phosphorylation of ERK1/2 through a Gq-PLC-PKC pathway.
dot
Caption: Generalized RWamide signaling pathway via Gq protein coupling.
Functional Conservation and Diversification
Despite their ancient origins, the functions of RWamide neuropeptides show a remarkable degree of conservation across vast evolutionary distances.
-
Muscle Inhibition: The inhibition of visceral muscle contraction is one of the most widely conserved functions, observed in arthropods, mollusks, and annelids.
-
Feeding and Satiety: In both the jellyfish Cladonema and the fruit fly Drosophila, RWamide homologs (GLWamide and MIP, respectively) act as satiety signals, suppressing feeding behavior. Remarkably, these peptides are functionally interchangeable between these distantly related species.
-
Reproduction: In Drosophila, MIPs are involved in modulating female mating receptivity.
-
Metamorphosis and Development: Cnidarian GLWamides induce larval metamorphosis, while in some insects, RWamides regulate the levels of metamorphic hormones.
This functional conservation highlights the fundamental importance of the RWamide signaling system in animal physiology.
Quantitative Data
Quantitative analysis of RWamide peptide-receptor interactions and gene expression is crucial for a deeper understanding of their physiological roles. While comprehensive data across all phyla are still being gathered, some studies have provided valuable quantitative insights.
Table 2: Receptor Activation Data for Selected RWamide Peptides
| Peptide | Species | Receptor | Assay Type | EC50 / IC50 | G-Protein Coupling | Reference |
| Tenmo-MIP 5 | Tenebrio molitor | - | Immune response assay | 10⁻⁶ M (effective conc.) | - | |
| CbAST-B peptides | Cancer borealis | - | Pyloric rhythm inhibition | 10⁻⁸ M (effective conc.) | - | |
| Dippu-AST 2 | Diploptera punctata | - | JH biosynthesis inhibition | 0.014 nM (ED50) | - | |
| Dippu-AST 1 | Diploptera punctata | - | JH biosynthesis inhibition | 107 nM (ED50) | - | |
| Bombyx RYamides | Bombyx mori | BNGR-A19 | Ca²⁺ mobilization | ~10⁻⁸ - 10⁻⁷ M | Gq |
Table 3: Relative mRNA Expression of a RYamide Receptor (BNGR-A19) in Bombyx mori
| Tissue | Relative Expression Level |
| Hindgut | High |
| Testis | High |
| Other Tissues | Low/Undetectable |
| (Data adapted from qualitative descriptions in cited literature). |
Experimental Protocols
The study of the evolutionary history of RWamide neuropeptides relies on a combination of bioinformatic, molecular, and physiological techniques.
Identification of RWamide Precursors and Phylogenetic Analysis
dot
Caption: Workflow for phylogenetic analysis of RWamide precursors.
Methodology:
-
Data Mining: Putative RWamide precursor sequences are identified from genomic or transcriptomic databases using BLAST (tBLASTn) or Hidden Markov Model (HMM) searches with known RWamide sequences as queries.
-
Sequence Annotation: Candidate sequences are analyzed for the presence of an N-terminal signal peptide (e.g., using SignalP) and dibasic cleavage sites (e.g., KR, RR, KK) that flank the putative mature peptide sequences. The C-terminal glycine (B1666218) residue, which serves as the amide donor, is also identified.
-
Multiple Sequence Alignment: The full-length precursor sequences or the mature peptide sequences are aligned using algorithms like MUSCLE or ClustalOmega to identify conserved regions.
-
Phylogenetic Reconstruction: Phylogenetic trees are constructed using methods such as Maximum Likelihood (e.g., with RAxML or IQ-TREE) or Bayesian Inference (e.g., with MrBayes). The statistical support for the tree topology is assessed using bootstrapping or posterior probabilities.
Localization of RWamide Expression by In Situ Hybridization (ISH)
Methodology:
-
Probe Preparation: A digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the RWamide precursor mRNA is synthesized by in vitro transcription. A sense probe is used as a negative control.
-
Tissue Preparation: The tissue of interest is fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned. For whole-mount ISH, the entire embryo or small organism is fixed and permeabilized.
-
Hybridization: The tissue sections or whole mounts are incubated with the labeled probe in a hybridization buffer at an optimized temperature (e.g., 55-65°C) overnight. This allows the probe to anneal to the target mRNA.
-
Washing: Stringent washes are performed to remove any non-specifically bound probe.
-
Detection: The hybridized probe is detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase). A colorimetric substrate (e.g., NBT/BCIP) is then added, which produces a colored precipitate at the site of mRNA expression. Alternatively, a fluorescently labeled antibody can be used for fluorescent in situ hybridization (FISH).
Receptor Deorphanization and Functional Characterization
dot
Caption: Workflow for RWamide receptor deorphanization.
Methodology:
-
Receptor Identification: Orphan GPCRs with sequence similarity to known neuropeptide receptors are identified from genomic data.
-
Heterologous Expression: The cDNA of the orphan GPCR is cloned into an expression vector and transfected into a mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express the receptor.
-
Ligand Screening: A library of synthetic RWamide peptides is applied to the transfected cells.
-
Functional Assay: Receptor activation is measured by detecting changes in intracellular second messengers.
-
For Gq-coupled receptors, a calcium mobilization assay is used to measure changes in intracellular Ca²⁺ concentration.
-
For Gs- or Gi-coupled receptors, a cAMP assay is used to measure changes in cyclic AMP levels. This can be done using a CRE-luciferase reporter gene assay.
-
-
Dose-Response Analysis: Once a ligand-receptor pair is identified, a dose-response curve is generated by applying the peptide at various concentrations to determine the EC50 value, which represents the concentration of the peptide that elicits a half-maximal response.
Future Directions and Conclusion
The study of RWamide neuropeptides has revealed a deeply conserved signaling system with profound physiological importance. However, several key areas warrant further investigation:
-
Comprehensive Receptor Deorphanization: A systematic effort is needed to identify and characterize the full complement of RWamide receptors in a wider range of species.
-
Elucidation of Signaling Pathways: Further research is required to determine the G-protein coupling specificity and downstream signaling cascades for different RWamide receptors.
-
Functional Genomics: The use of techniques like CRISPR/Cas9 to knock out RWamide precursors or their receptors in various model organisms will provide more definitive evidence of their physiological roles.
-
Structural Biology: Determining the three-dimensional structures of RWamide peptides bound to their receptors will provide insights into the molecular basis of their interaction and facilitate the design of specific agonists and antagonists.
References
The Biosynthesis of Antho-rwamide II: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Antho-rwamide II (
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the ribosomal synthesis of a precursor protein. This precursor protein contains multiple copies of the immature this compound sequence, which are subsequently released and modified by a series of enzymatic reactions. The overall pathway can be divided into four main stages:
-
Ribosomal Synthesis of the Precursor Protein: The process is initiated by the transcription of the gene encoding the this compound precursor protein into mRNA, which is then translated by ribosomes into a polypeptide chain. This precursor contains a signal peptide that directs it to the endoplasmic reticulum for entry into the secretory pathway. The immature peptide sequence for this compound within the precursor is predicted to be Gln-Gly-Leu-Arg-Trp-Gly.
-
Proteolytic Cleavage of the Precursor: Within the secretory pathway, prohormone convertases, which are subtilisin-like endoproteinases, cleave the precursor protein at specific sites to release the immature peptides.[1][2][3][4] In many neuropeptide precursors, these cleavage sites consist of pairs of basic amino acids (e.g., Lys-Arg) or single basic residues.[5] However, in some sea anemone neuropeptide precursors, cleavage at acidic residues has also been observed.
-
C-terminal Amidation: The C-terminal amide group of this compound is crucial for its biological activity. This modification is catalyzed by the bifunctional enzyme Peptidylglycine Alpha-Amidating Monooxygenase (PAM) in a two-step process.
-
Hydroxylation: The Peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue of the immature peptide. This reaction requires molecular oxygen, ascorbate, and copper ions.
-
Lyase Reaction: The Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain of PAM then cleaves the N-C bond of the hydroxylated glycine, releasing the amidated peptide and glyoxylate.
-
-
N-terminal Cyclization: The N-terminal pyroglutamate (B8496135) (
Below is a Graphviz diagram illustrating the proposed biosynthetic pathway of this compound.
Quantitative Data on Biosynthetic Enzymes
Table 1: Kinetic Parameters of Peptidylglycine Alpha-Amidating Monooxygenase (PAM)
| Substrate | Source Organism | K | Reference |
| Trinitrophenylated-D-Tyr-Val-Gly | Anglerfish (Lophius americanus) | 25 ± 5 µM | |
| 4-Nitrohippuric acid | Anglerfish (Lophius americanus) | 3.4 ± 1 mM |
Table 2: Kinetic and Inhibition Constants for Glutaminyl Cyclase (QC)
| Compound | Enzyme Source | K | Reference |
| H-Gln-Tyr-Ala-OH (Substrate) | Bovine Pituitary | 60-130 µM | |
| Ammonium Chloride (Inhibitor) | Bovine Pituitary | - | |
| PQ912 (Inhibitor) | Human Recombinant | IC |
Key Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound biosynthesis.
Cloning of the this compound Precursor Gene
This protocol is adapted from methodologies used for cloning neuropeptide precursor genes from sea anemones.
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the tentacles of Anthopleura elegantissima using a suitable reagent like TRIzol.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer. For RACE (Rapid Amplification of cDNA Ends), specialized kits (e.g., SMARTer RACE cDNA Amplification Kit) are used.
-
-
Degenerate PCR and RACE:
-
Degenerate primers are designed based on conserved regions of related neuropeptide precursors or the known peptide sequence of this compound.
-
PCR is performed on the cDNA to amplify a fragment of the precursor gene.
-
3' and 5' RACE are then performed using gene-specific primers designed from the initial PCR product to obtain the full-length cDNA sequence.
-
-
Cloning and Sequencing:
-
The full-length PCR product is ligated into a cloning vector (e.g., pGEM-T Easy Vector).
-
The vector is transformed into competent E. coli cells.
-
Plasmids are isolated from multiple clones and sequenced to determine the full-length cDNA sequence of the this compound precursor.
-
Mass Spectrometric Identification of this compound
This protocol outlines a peptidomics approach for identifying and sequencing this compound from sea anemone tissue.
-
Peptide Extraction:
-
Tissue from Anthopleura elegantissima is homogenized in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid) to inactivate endogenous proteases.
-
The homogenate is centrifuged at high speed to pellet cellular debris.
-
The supernatant, containing the peptides, is collected and can be further purified and concentrated using solid-phase extraction (SPE) with a C18 cartridge.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The extracted peptides are separated by reverse-phase high-performance liquid chromatography (HPLC) coupled to a mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database predicted from the sea anemone's genome or transcriptome. A more targeted search can be performed against a database of predicted neuropeptide precursors.
-
The sequence of this compound is confirmed by matching the experimental fragmentation pattern to the theoretical fragmentation pattern of the peptide.
-
The following diagram illustrates a typical experimental workflow for neuropeptide identification.
Glutaminyl Cyclase Activity Assay
This fluorimetric assay is based on commercially available kits and can be adapted to measure QC activity in sea anemone extracts.
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., HEPES, pH 6.0-8.0), the enzyme source (e.g., tissue homogenate or purified enzyme), and a fluorogenic QC substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
-
Development and Fluorescence Measurement:
-
After the incubation period, add a developer solution that enzymatically processes the product of the QC reaction to generate a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for a green fluorophore).
-
-
Data Analysis:
-
The enzyme activity is proportional to the rate of increase in fluorescence.
-
A standard curve can be generated using a known concentration of the fluorescent product to quantify the enzyme activity.
-
Conclusion
The biosynthesis of this compound exemplifies the intricate process of neuropeptide production in marine invertebrates. By understanding this ribosomal synthesis and post-translational modification pathway, researchers can develop strategies for the heterologous expression and production of this and other bioactive peptides. The experimental protocols outlined in this guide provide a framework for the further characterization of the enzymes involved and the discovery of novel neuropeptides. This knowledge is paramount for the future development of neuropeptide-based therapeutics.
References
- 1. Cell-specific expression and individual function of prohormone convertase PC1/3 in Tribolium larval growth highlights major evolutionary changes between beetle and fly neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic activity of soluble and membrane tethered peptide pro-hormone convertase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Prohormone Convertase 1/3 Properties Using Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel type of processing sites in the precursor for the sea anemone neuropeptide Antho-RFamide (<Glu-Gly-Arg-Phe-NH2) from Anthopleura elegantissima - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Cloning of the Antho-rwamide II Receptor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, a specific receptor for the neuropeptide Antho-rwamide II has not been definitively identified, cloned, or characterized in published scientific literature. This guide, therefore, outlines the established and hypothetical methodologies that would be employed for the identification and cloning of this putative receptor based on the known biological activities of its ligand.
Introduction: The Antho-rwamide Neuropeptides
This compound is a neuropeptide with the amino acid sequence pGlu-Gly-Leu-Arg-Trp-NH2. It was first isolated from the sea anemone Anthopleura elegantissima. It belongs to a family of related peptides, including Antho-rwamide I (pGlu-Ser-Leu-Arg-Trp-NH2), which are part of the larger RFamide-related peptide superfamily prevalent in cnidarians. These peptides have been shown to be biologically active, primarily acting as neuromodulators that influence muscle contraction.
Studies have demonstrated that Antho-rwamide I and II induce slow, direct contractions of endodermal muscles in several species of sea anemones and can inhibit spontaneous contractions in ectodermal tentacle muscles. This direct action on muscle cells strongly suggests the existence of a specific cell-surface receptor that mediates these physiological effects. This document provides a comprehensive technical framework for the experimental journey to identify, clone, and characterize this putative receptor.
Known Biological Activity of Antho-rwamides
While detailed dose-response curves and EC50 values are not extensively documented in the available literature, studies have established the effects of Antho-rwamides on sea anemone muscle preparations. The following table summarizes the key quantitative findings.
| Peptide | Species | Muscle Preparation | Observed Effect | Threshold Concentration (mol/L) |
| This compound | Calliactis parasitica | Isolated sphincter muscle | Slow contraction | 1 x 10⁻⁹ |
| This compound | Actinia equina | Isolated tentacles | Inhibition of spontaneous contractions | ~1 x 10⁻⁶ |
| Antho-rwamide I | Calliactis parasitica | Isolated sphincter muscle | Slow contraction (less potent than II) | >1 x 10⁻⁹ |
| Antho-rwamide I | Actinia equina | Isolated tentacles | Inhibition of spontaneous contractions | ~1 x 10⁻⁶ |
Hypothetical Signaling Pathway
Based on the known function of many neuropeptide receptors and their effect on muscle contraction, a plausible signaling pathway for the this compound receptor involves G-protein coupling leading to an increase in intracellular calcium.
Caption: Hypothetical Gq-coupled signaling pathway for the this compound receptor.
Experimental Protocols for Receptor Identification and Cloning
The following protocols describe a logical workflow to identify and clone the novel this compound receptor.
This phase aims to biochemically identify the receptor using its ligand and establish a functional assay for use in subsequent cloning efforts.
Protocol 1: Radioligand Binding Assay
This protocol is used to quantify the binding of this compound to its receptor in native tissues.
-
Objective: To demonstrate specific, saturable binding of this compound to membranes from responsive sea anemone muscle and to determine the receptor's affinity (Kd) and density (Bmax).
-
Methodology:
-
Radioligand Synthesis: Synthesize a radiolabeled version of this compound. Typically, a tyrosine residue is added to the peptide for iodination (e.g., [¹²⁵I]-Tyr-Antho-rwamide II) or the peptide is tritiated ([³H]-Antho-rwamide II).
-
Membrane Preparation:
-
Dissect sphincter muscle tissue from Anthopleura elegantissima.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50 µg).
-
Add increasing concentrations of the radiolabeled this compound.
-
For each concentration, prepare a parallel tube containing a high concentration of unlabeled this compound (e.g., 1 µM) to determine non-specific binding.
-
Incubate at a defined temperature (e.g., 25°C) for a time sufficient to reach equilibrium (determined via time-course experiments).
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the concentration of radioligand. Analyze the resulting hyperbolic curve using non-linear regression to determine Kd and Bmax.
-
-
With evidence of a specific receptor, the next phase is to isolate the gene that encodes it.
Protocol 2: Expression Cloning
This is a function-based cloning strategy that identifies the receptor cDNA based on the ability of its expressed protein to bind the ligand or elicit a functional response.
-
Objective: To isolate a single cDNA clone that confers this compound responsiveness to a non-responsive host cell line.
-
Methodology:
-
cDNA Library Construction:
-
Extract total RNA from responsive sea anemone muscle tissue.
-
Purify mRNA using oligo(dT) chromatography.
-
Synthesize double-stranded cDNA from the mRNA using reverse transcriptase and DNA polymerase.
-
Ligate the cDNA into a mammalian expression vector (e.g., pcDNA3.1).
-
Transform the ligation products into E. coli to create a plasmid cDNA library.
-
-
Library Screening:
-
Divide the cDNA library into pools (e.g., 100 pools of ~1,000 clones each).
-
Transfect each DNA pool into a suitable mammalian host cell line (e.g., HEK293 or COS-7 cells).
-
After 48-72 hours, screen the transfected cells for a response to this compound. The screen can be:
-
Binding-based: Incubate the cells with radiolabeled this compound and identify positive pools using autoradiography.
-
Function-based: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) and measure fluorescence changes upon addition of this compound using a fluorometric imaging plate reader (FLIPR).
-
-
-
Sib-Selection:
-
Once a positive pool is identified, progressively subdivide it into smaller and smaller sub-pools.
-
Repeat the transfection and screening process for each sub-pool.
-
Continue this iterative process until a single cDNA clone that confers responsiveness is isolated.
-
-
Sequence and Characterization:
-
Sequence the isolated plasmid to identify the open reading frame of the putative receptor.
-
Analyze the sequence for characteristic features, such as transmembrane domains typical of G-protein coupled receptors (GPCRs).
-
-
Caption: Workflow for identifying a receptor via expression cloning.
Protocol 3: Affinity Chromatography and Proteomics
This is a protein-based approach to purify the receptor for direct identification.
-
Objective: To purify the receptor protein from native tissue using its affinity for this compound and identify it via mass spectrometry.
-
Methodology:
-
Affinity Matrix Preparation: Covalently couple synthetic this compound to a solid support matrix (e.g., CNBr-activated Sepharose beads).
-
Protein Solubilization:
-
Prepare a membrane fraction from sea anemone muscle as described in Protocol 1.
-
Solubilize the membrane proteins using a mild, non-denaturing detergent (e.g., digitonin, CHAPS).
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet insoluble material. The supernatant contains the solubilized membrane proteins.
-
-
Affinity Chromatography:
-
Pack the this compound-coupled beads into a chromatography column.
-
Equilibrate the column with buffer containing the same detergent used for solubilization.
-
Load the solubilized protein extract onto the column.
-
Wash the column extensively with equilibration buffer to remove non-specifically bound proteins.
-
Elute the specifically bound receptor. Elution can be achieved by:
-
Specific elution: Using a high concentration of free this compound.
-
Non-specific elution: Changing the pH or increasing the ionic strength of the buffer.
-
-
-
Protein Identification:
-
Run the eluted fractions on an SDS-PAGE gel and visualize protein bands using silver or Coomassie staining.
-
Excise the protein band(s) that are unique to the elution fraction.
-
Perform in-gel digestion of the protein with trypsin.
-
Analyze the resulting peptides by tandem mass spectrometry (LC-MS/MS).
-
Search the generated peptide fragmentation data against a sea anemone protein or translated genome/transcriptome database to identify the protein.
-
-
Cloning: Once the protein is identified, use the sequence information to design PCR primers to amplify the corresponding cDNA from a library or via RT-PCR.
-
Caption: Workflow for receptor purification and identification via affinity chromatography.
Conclusion
The identification and cloning of the this compound receptor would represent a significant advancement in understanding neuropeptide signaling in cnidarians. The direct contractile effect of this compound on sea anemone muscle provides a strong physiological basis for pursuing this target. The experimental workflows outlined in this guide, combining classical pharmacology with modern molecular biology and proteomics, provide a robust and feasible roadmap for this endeavor. Successful cloning and characterization will not only elucidate the mechanism of action of this specific peptide but will also provide a valuable molecular tool for exploring the broader roles of neuropeptide signaling in the physiology and evolution of early metazoans.
Methodological & Application
Synthetic Route for Antho-rwamide II Peptide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the chemical synthesis of Antho-rwamide II, a neuropeptide with the sequence
Overview of the Synthetic Strategy
The synthesis of this compound is performed on a solid support, starting from the C-terminus and extending towards the N-terminus. The key features of this synthetic route include:
-
Solid Support: Rink Amide resin is utilized to generate the C-terminal amide upon cleavage.
-
Protection Strategy: The Nα-amino group of the amino acids is temporarily protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. Side chains of reactive amino acids are protected with acid-labile groups:
-
Arginine: Protected with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.
-
Tryptophan: Protected with the tert-butyloxycarbonyl (Boc) group on the indole (B1671886) nitrogen to prevent alkylation during cleavage.
-
-
N-terminal Modification: The N-terminal pyroglutamic acid (
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail containing scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Amino Acid Derivatives and Reagents
| Compound/Reagent | Abbreviation | Molar Mass ( g/mol ) | Supplier (Example) | Purpose |
| Rink Amide Resin | - | - | Novabiochem | Solid support for C-terminal amide |
| Fmoc-Trp(Boc)-OH | - | 526.59 | Sigma-Aldrich | Tryptophan building block |
| Fmoc-Arg(Pbf)-OH | - | 648.78 | Bachem | Arginine building block |
| Fmoc-Leu-OH | - | 353.42 | TCI | Leucine building block |
| Fmoc-Gly-OH | - | 297.30 | Alfa Aesar | Glycine building block |
| Fmoc-pGlu-OH | - | 351.34 | Iris Biotech | Pyroglutamic acid building block |
| N,N'-Diisopropylcarbodiimide | DIC | 126.20 | Acros Organics | Activating agent |
| Ethyl cyanohydroxyiminoacetate | Oxyma Pure | 142.11 | CEM Corporation | Activating agent/racemization suppressant |
| Piperidine (B6355638) | - | 85.15 | Fisher Scientific | Fmoc deprotection agent |
| N,N-Dimethylformamide | DMF | 73.09 | Merck | Solvent |
| Dichloromethane | DCM | 84.93 | VWR | Solvent |
| Trifluoroacetic acid | TFA | 114.02 | Honeywell | Cleavage and deprotection agent |
| Triisopropylsilane | TIS | 158.36 | Oakwood Chemical | Scavenger |
| 1,2-Ethanedithiol | EDT | 94.20 | Fluka | Scavenger |
| Diethyl ether | - | 74.12 | J.T.Baker | Peptide precipitation |
Table 2: Typical Synthesis Yield and Purity
| Parameter | Value | Method of Determination |
| Resin Loading | 0.5 - 0.7 mmol/g | Manufacturer's specification |
| Crude Peptide Yield | 60 - 80% | Gravimetric analysis |
| Purity of Crude Peptide | 50 - 70% | RP-HPLC (220 nm) |
| Purity of Purified Peptide | >95% | RP-HPLC (220 nm) |
| Final Yield of Purified Peptide | 15 - 30% | Gravimetric analysis |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale. The synthesis can also be automated using a peptide synthesizer.
3.1.1. Resin Swelling and Fmoc Deprotection
-
Place Rink Amide resin (e.g., 200 mg, 0.5 mmol/g loading) in a fritted reaction vessel.
-
Swell the resin in DMF (5 mL) for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3.1.2. Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 equivalents) and Oxyma Pure (0.4 mmol, 4 equivalents) in DMF (2 mL).
-
Add DIC (0.4 mmol, 4 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) test. If the test is positive (blue color), indicating incomplete coupling, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3.1.3. Peptide Chain Elongation
Repeat the Fmoc deprotection (Section 3.1.1) and amino acid coupling (Section 3.1.2) steps for each amino acid in the sequence, in the following order:
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Leu-OH
-
Fmoc-Gly-OH
-
Fmoc-pGlu-OH
After the final coupling, perform a final Fmoc deprotection step. Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL), and then dry the resin under vacuum.
Cleavage and Deprotection
Caution: This procedure should be performed in a well-ventilated fume hood, as TFA is highly corrosive and volatile.
-
Prepare the cleavage cocktail: 94% TFA, 2.5% water, 2.5% TIS, 1% EDT.
-
Add the cleavage cocktail (5 mL) to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL).
-
Wash the resin with a small amount of fresh cleavage cocktail (1 mL) and add the washing to the ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 30 mL), centrifuging and decanting after each wash.
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Purify the peptide by preparative RP-HPLC using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the collected fractions by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Pool the pure fractions and lyophilize to obtain the final purified this compound as a white fluffy powder.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Key reactions in Fmoc-based solid-phase peptide synthesis.
Application Note: Solid-Phase Synthesis of Antho-rwamide II
Abstract
This application note provides a detailed protocol for the solid-phase synthesis of Antho-rwamide II, a neuropeptide first isolated from the sea anemone Anthopleura elegantissima. The described methodology utilizes Fmoc/tBu strategy on a Rink Amide resin, ensuring the production of a C-terminally amidated peptide. The protocol covers all stages from resin preparation to final cleavage and purification of the target peptide with the sequence pGlu-Gly-Leu-Arg(Pbf)-Trp(Boc)-NH2. All quantitative data regarding reagents and reaction times are summarized in tables for clarity. A graphical workflow of the synthesis process is also provided. This protocol is intended for researchers in peptide chemistry, pharmacology, and drug development.
Introduction
This compound is a linear pentapeptide with the amino acid sequence
This protocol details the manual solid-phase synthesis of this compound on a Rink Amide resin, which directly yields the C-terminal amide upon cleavage. The synthesis involves the sequential coupling of Fmoc-protected amino acids, followed by the formation of the N-terminal pyroglutamic acid from a glutamine residue, and finally, cleavage from the resin and removal of side-chain protecting groups.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide AM resin | e.g., Novabiochem | 100-200 mesh, ~0.5 mmol/g |
| Fmoc-Trp(Boc)-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |
| Fmoc-Arg(Pbf)-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |
| Fmoc-Leu-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |
| Fmoc-Gly-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |
| Fmoc-Gln(Trt)-OH | e.g., Sigma-Aldrich | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | e.g., Fisher Scientific | Peptide synthesis grade |
| Dichloromethane (DCM) | e.g., Fisher Scientific | ACS grade |
| Piperidine (B6355638) | e.g., Sigma-Aldrich | ACS grade |
| N,N'-Diisopropylcarbodiimide (DIC) | e.g., Sigma-Aldrich | ≥99% |
| Oxyma Pure | e.g., Sigma-Aldrich | ≥99% |
| Trifluoroacetic acid (TFA) | e.g., Sigma-Aldrich | Reagent grade |
| Triisopropylsilane (TIS) | e.g., Sigma-Aldrich | 99% |
| 1,2-Ethanedithiol (EDT) | e.g., Sigma-Aldrich | 98% |
| Diethyl ether | e.g., Fisher Scientific | ACS grade |
Experimental Protocol
The following protocol describes the synthesis of this compound on a 0.1 mmol scale.
Resin Preparation and Swelling
-
Weigh 200 mg of Rink Amide AM resin (~0.1 mmol) and place it in a fritted peptide synthesis vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
Amino Acid Coupling
The following steps are repeated for each amino acid in the sequence (Trp, Arg, Leu, Gly, Gln), starting from the C-terminus.
| Coupling Step | Amino Acid | Molar Excess (vs. resin) |
| 1 | Fmoc-Trp(Boc)-OH | 3 eq |
| 2 | Fmoc-Arg(Pbf)-OH | 3 eq |
| 3 | Fmoc-Leu-OH | 3 eq |
| 4 | Fmoc-Gly-OH | 3 eq |
| 5 | Fmoc-Gln(Trt)-OH | 3 eq |
Coupling Procedure:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of Oxyma Pure in a minimal amount of DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
To monitor the reaction completion, perform a Kaiser test. If the test is positive (blue beads), continue the coupling for another hour. If the test is negative (yellow beads), the coupling is complete.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Proceed to the Fmoc deprotection step for the next amino acid in the sequence.
N-terminal Pyroglutamic Acid Formation
-
After the final amino acid (Fmoc-Gln(Trt)-OH) has been coupled and the Fmoc group has been removed, wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
To induce the cyclization of the N-terminal glutamine to pyroglutamic acid, treat the resin with a cleavage cocktail that removes the Trt group but not the other side-chain protecting groups. A solution of 5% TFA in DCM can be used.
-
Add 5 mL of 5% TFA in DCM to the resin and agitate for 1 hour at room temperature. This step simultaneously cleaves the Trt group and catalyzes the cyclization.
-
Drain the solution and wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).
-
Dry the resin under vacuum.
Cleavage and Deprotection
Cleavage Cocktail:
| Reagent | Volume/Weight | Percentage |
| TFA | 9.5 mL | 95% |
| TIS | 0.25 mL | 2.5% |
| EDT | 0.25 mL | 2.5% |
| Water | 0.50 mL | 5.0% |
Cleavage Procedure:
-
Add 10 mL of the freshly prepared cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture for 3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail (2 x 1 mL) and combine the filtrates.
-
Reduce the volume of the TFA solution by approximately half under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated TFA solution to 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Workflow Diagram
Caption: Solid-phase synthesis workflow for this compound.
Expected Results
Following this protocol, the solid-phase synthesis of this compound should yield a crude product that can be purified to >95% purity by RP-HPLC. The final yield of the purified peptide will vary depending on the efficiency of each coupling and cleavage step but is expected to be in the range of 30-50% based on the initial resin loading. The identity of the final product should be confirmed by mass spectrometry, with the expected monoisotopic mass of this compound being approximately 655.33 g/mol ([M+H]+).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete coupling (positive Kaiser test) | Steric hindrance, poor amino acid solubility, inefficient activation. | Extend coupling time, double couple the amino acid, switch to a more potent coupling reagent combination (e.g., HATU/DIPEA). |
| Low final yield | Incomplete coupling at one or more steps, premature chain termination, inefficient cleavage. | Ensure complete coupling at each step using a monitoring method. Use fresh, high-quality reagents. Optimize cleavage time and cocktail composition. |
| Deletion sequences observed in MS | Incomplete coupling followed by capping or continued synthesis. | Ensure complete coupling before proceeding to the next deprotection step. |
| Side-product formation | Incomplete removal of protecting groups, side reactions during cleavage. | Ensure appropriate scavengers are used in the cleavage cocktail (e.g., TIS for Trp protection). Optimize cleavage conditions (time, temperature). |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase synthesis of the neuropeptide this compound. By following the outlined steps, researchers can reliably produce this peptide for use in various biological and pharmacological studies. The use of standard Fmoc chemistry and a Rink Amide resin makes this protocol accessible to any laboratory equipped for manual or automated peptide synthesis.
References
Application Notes and Protocols for Antho-rwamide II in Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-rwamide II is a neuropeptide belonging to the RFamide peptide family, which is known to play a significant role in neurotransmission and neuromodulation in various invertebrate species. This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies. The primary aim is to equip researchers with the necessary information to investigate the effects of this peptide on neuronal activity, ion channel function, and muscle physiology. While specific data on the direct interaction of this compound with neuronal ion channels is limited, this guide offers standardized electrophysiological protocols that can be adapted to characterize its mechanism of action.
Summary of Known Electrophysiological Effects
This compound has been shown to induce slow, concentration-dependent contractions in the sphincter muscle of the sea anemone Calliactis parasitica. Electrophysiological recordings have indicated that this effect is likely a direct action on the muscle cells rather than an indirect effect on known conducting systems.
Table 1: Concentration-Dependent Effects of this compound on Muscle Contraction
| Concentration (mol/L) | Mean Latency of Contraction (s) |
| 10-7 | 3.16 ± 0.86 |
| 10-6 | 1.17 ± 0.05 |
Data adapted from studies on the sphincter muscle of Calliactis parasitica.
Experimental Protocols
The following protocols describe standard electrophysiological techniques that can be employed to investigate the effects of this compound on neuronal and muscle preparations.
Protocol 1: Extracellular Recording from Invertebrate Muscle Preparations
This protocol is designed to replicate and expand upon the initial findings regarding this compound's effects on muscle contraction.
Objective: To measure the contractile force and latency in response to varying concentrations of this compound.
Materials:
-
Isolated invertebrate muscle preparation (e.g., sea anemone sphincter muscle)
-
Physiological saline solution appropriate for the species
-
This compound stock solution
-
Force transducer
-
Dissection microscope
-
Perfusion system
-
Data acquisition system
Procedure:
-
Dissect the desired muscle tissue and mount it in a recording chamber filled with physiological saline.
-
Attach one end of the muscle preparation to a fixed point and the other to a force transducer to measure isometric or isotonic contractions.
-
Allow the preparation to equilibrate for at least 30 minutes, with continuous perfusion of fresh saline.
-
Establish a baseline recording of spontaneous activity, if any.
-
Prepare a series of dilutions of this compound in physiological saline (e.g., 10-8 M to 10-5 M).
-
Apply the lowest concentration of this compound to the bath via the perfusion system.
-
Record the contractile response, noting the latency to onset of contraction and the peak force generated.
-
Wash the preparation thoroughly with physiological saline until the muscle returns to its baseline state.
-
Repeat steps 6-8 for each concentration in ascending order.
-
Analyze the data to determine the concentration-response relationship for both latency and contraction amplitude.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons or Acutely Dissociated Neurons
This protocol is designed to investigate the direct effects of this compound on the electrical properties of individual neurons, including its potential modulation of ion channels.
Objective: To determine if this compound alters resting membrane potential, input resistance, action potential firing, or specific ion channel currents in neurons.
Materials:
-
Cultured neurons or acutely dissociated neurons from the species of interest.
-
External (extracellular) recording solution.
-
Internal (intracellular) pipette solution.
-
This compound stock solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Prepare the neuronal culture or dissociation according to standard protocols.
-
Place the coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution. The pipette resistance should be between 3-7 MΩ.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the input resistance and firing properties of the neuron.
-
Perfuse this compound at a known concentration and repeat the current step protocol to observe any changes in membrane potential, input resistance, or firing frequency.
-
-
Voltage-Clamp Recordings:
-
Hold the neuron at a specific membrane potential (e.g., -70 mV).
-
Apply voltage steps or ramps to elicit specific ion channel currents (e.g., sodium, potassium, calcium currents).
-
Perfuse this compound and repeat the voltage protocols to determine if the peptide modulates the amplitude or kinetics of these currents.
-
-
Wash out the peptide and, if possible, demonstrate reversibility of the effects.
-
Analyze the recorded currents and voltage responses to quantify the effects of this compound.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential signaling pathway of this compound based on its known effects and a general workflow for its electrophysiological characterization.
Caption: Putative signaling pathway for this compound in muscle cells.
Caption: Experimental workflow for characterizing this compound's electrophysiological effects.
Application Notes and Protocols for Radiolabeling Antho-rwamide II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-rwamide II is a neuropeptide belonging to the RFamide peptide family, with the sequence
This document provides detailed application notes and protocols for two primary methods for radiolabeling this compound:
-
Indirect Radiolabeling with a Prosthetic Group: This method involves the synthesis of a modified this compound analog containing a lysine (B10760008) residue to provide a primary amine for conjugation with a radiolabeled prosthetic group. We will detail protocols for labeling with Iodine-125 ([¹²⁵I]) and Tritium (B154650) ([³H]).
-
Custom Peptide Synthesis with a Radiolabeled Amino Acid: This approach incorporates a radiolabeled amino acid, such as [³H]-Leucine or [¹⁴C]-Leucine, directly into the peptide sequence during solid-phase peptide synthesis (SPPS).
The choice of method and radioisotope will depend on the specific application, required specific activity, and available resources.
Method 1: Indirect Radiolabeling via a Modified this compound Analog
The native sequence of this compound lacks a readily available functional group for conjugation with common radiolabeling prosthetic groups. The N-terminal pyroglutamic acid protects the alpha-amino group, and the peptide lacks lysine or other residues with primary amines. Therefore, a modified analog of this compound must be synthesized to introduce a suitable conjugation site. A common strategy is to replace a non-critical amino acid with lysine or to add a lysine residue to the sequence. For this protocol, we will consider a modified analog, [Lys¹]-Antho-rwamide II (Lys-Gly-Leu-Arg-Trp-NH₂), where the N-terminal pyroglutamic acid is replaced with lysine.
Protocol 1A: Radioiodination of [Lys¹]-Antho-rwamide II using the Bolton-Hunter Reagent
The Bolton-Hunter reagent, N-succinimidyl 3-(4-hydroxy-3-[¹²⁵I]iodophenyl)propionate, is an acylating agent that reacts with primary amines to introduce a radioiodinated moiety.
Materials:
-
[Lys¹]-Antho-rwamide II (custom synthesized)
-
[¹²⁵I]Bolton-Hunter Reagent
-
0.1 M Sodium Borate buffer, pH 8.5
-
0.2 M Glycine (B1666218) in 0.1 M Sodium Borate buffer, pH 8.5
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
0.05 M Phosphate buffer, pH 7.5, containing 0.25% gelatin (column buffer)
-
Reaction vials (e.g., 1.5 mL polypropylene (B1209903) microcentrifuge tubes)
-
Radio-TLC or radio-HPLC system for analysis
Procedure:
-
Peptide Preparation: Dissolve [Lys¹]-Antho-rwamide II in 0.1 M Sodium Borate buffer (pH 8.5) to a final concentration of 1 mg/mL.
-
Reaction Setup: In a reaction vial, combine 10 µL of the peptide solution (10 µg) with a molar excess of [¹²⁵I]Bolton-Hunter reagent (typically 1-2 fold molar excess, follow supplier's instructions for activity concentration). The reaction is typically performed in a small volume (e.g., 20-50 µL).
-
Incubation: Incubate the reaction mixture on ice for 30 minutes with occasional gentle mixing. For more sensitive peptides, the reaction time can be reduced to 15 minutes.
-
Quenching: Add 100 µL of 0.2 M Glycine in 0.1 M Sodium Borate buffer (pH 8.5) to the reaction mixture. Incubate on ice for an additional 10 minutes. The excess glycine will react with any unreacted Bolton-Hunter reagent.
-
Purification:
-
Equilibrate a Sephadex G-10 column with 0.05 M Phosphate buffer (pH 7.5) containing 0.25% gelatin.
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the radiolabeled peptide with the column buffer.
-
Collect fractions (e.g., 0.5 mL) and measure the radioactivity of each fraction using a gamma counter.
-
The radiolabeled peptide will elute in the void volume, while the smaller, unreacted [¹²⁵I]Bolton-Hunter reagent and its glycine conjugate will be retained and elute later.
-
-
Analysis and Quantification:
-
Pool the radioactive fractions corresponding to the labeled peptide.
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.
-
Calculate the radiochemical yield as (activity of purified labeled peptide / initial activity of [¹²⁵I]Bolton-Hunter reagent) x 100%.
-
Determine the specific activity (e.g., in Ci/mmol or MBq/µmol) based on the amount of peptide used and the incorporated radioactivity.
-
Protocol 1B: Tritiation of [Lys¹]-Antho-rwamide II using N-succinimidyl [³H]propionate ([³H]NSP)
[³H]NSP is an alternative prosthetic group for introducing a tritium label onto primary amines.
Materials:
-
[Lys¹]-Antho-rwamide II (custom synthesized)
-
N-succinimidyl [2,3-³H]propionate ([³H]NSP) in an appropriate solvent (e.g., toluene (B28343) or DMF)
-
0.1 M Sodium Borate buffer, pH 8.5
-
HPLC system with a radioactivity detector
-
Liquid scintillation counter
Procedure:
-
Peptide Preparation: Dissolve [Lys¹]-Antho-rwamide II in 0.1 M Sodium Borate buffer (pH 8.5) to a concentration of 1 mg/mL.
-
Reaction Setup: In a reaction vial, add the desired amount of [Lys¹]-Antho-rwamide II. Add a 1.5 to 2-fold molar excess of [³H]NSP. The solvent for [³H]NSP should be compatible with the aqueous buffer and should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
Purification: Purify the reaction mixture using reverse-phase HPLC. Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA). Monitor the eluent with a UV detector (at 220 or 280 nm) and a radioactivity detector.
-
Analysis and Quantification:
-
Collect the fraction corresponding to the radiolabeled peptide.
-
Confirm the identity of the product by mass spectrometry if possible.
-
Determine the radiochemical purity from the HPLC chromatogram.
-
Calculate the radiochemical yield.
-
Quantify the radioactivity of an aliquot of the purified product using liquid scintillation counting to determine the specific activity.
-
Method 2: Custom Peptide Synthesis with a Radiolabeled Amino Acid
This method involves the standard solid-phase peptide synthesis (SPPS) of this compound, where one of the amino acids is replaced with its radiolabeled counterpart. For this compound (
Protocol 2A: Solid-Phase Synthesis of [³H-Leu³]-Antho-rwamide II
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids: Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH
-
Radiolabeled amino acid: Fmoc-L-[³H]Leucine-OH
-
Pyroglutamic acid (pGlu)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Peptide synthesis vessel
-
Shaker
-
HPLC system for purification
-
Mass spectrometer for characterization
-
Liquid scintillation counter
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.
-
Amino Acid Coupling (Iterative Steps):
-
Couple Fmoc-Trp(Boc)-OH to the deprotected resin using HBTU/HOBt and DIPEA in DMF.
-
Wash the resin.
-
Perform Fmoc deprotection.
-
Repeat the coupling and deprotection steps for Fmoc-Arg(Pbf)-OH.
-
Radiolabeled Amino Acid Coupling: Couple Fmoc-L-[³H]Leucine-OH. It is crucial to use conditions that ensure high coupling efficiency to maximize the incorporation of the expensive radiolabeled building block. Double coupling may be necessary.
-
Couple Fmoc-Gly-OH.
-
-
N-terminal Modification: After the final Fmoc deprotection, couple pyroglutamic acid (pGlu).
-
Cleavage and Deprotection: Wash and dry the resin. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Analysis and Quantification:
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Quantify the amount of peptide (e.g., by UV absorbance at 280 nm).
-
Determine the radioactivity of a known amount of the purified peptide using liquid scintillation counting to calculate the specific activity.
-
Protocol 2B: Solid-Phase Synthesis of [¹⁴C-Leu³]-Antho-rwamide II
The protocol is identical to Protocol 2A, with the substitution of Fmoc-L-[¹⁴C]Leucine-OH for the tritiated version. The handling and detection methods will differ slightly due to the different properties of ¹⁴C.
Data Presentation
Table 1: Comparison of Radiolabeling Methods for this compound
| Parameter | Indirect Labeling ([¹²⁵I]Bolton-Hunter) | Indirect Labeling ([³H]NSP) | Custom Synthesis ([³H]-Leucine) | Custom Synthesis ([¹⁴C]-Leucine) |
| Radioisotope | ¹²⁵I | ³H | ³H | ¹⁴C |
| Emission | Gamma | Beta | Beta | Beta |
| Half-life | ~60 days | ~12.3 years | ~12.3 years | ~5730 years |
| Typical Specific Activity | High (up to 2200 Ci/mmol) | Moderate to High (30-100 Ci/mmol) | High (up to 200 Ci/mmol) | Low to Moderate (up to 62 mCi/mmol) |
| Radiochemical Yield | 20-50% | 10-40% | Dependent on synthesis scale and coupling efficiency | Dependent on synthesis scale and coupling efficiency |
| Peptide Modification Required? | Yes ([Lys¹]-analog) | Yes ([Lys¹]-analog) | No | No |
| Advantages | High specific activity, easy detection | Long half-life, label is part of a small prosthetic group | Labeled peptide is identical to the native peptide, high specific activity | Very long half-life, metabolically stable label |
| Disadvantages | Shorter half-life, potential for altered biological activity due to modification and large prosthetic group | Lower specific activity than ¹²⁵I, requires peptide modification | Requires complete peptide synthesis, potential for radiolysis | Lower specific activity, requires complete peptide synthesis |
Visualizations
Caption: Workflow for indirect radiolabeling of a modified this compound analog.
Caption: Workflow for custom synthesis of radiolabeled this compound.
Application Notes and Protocols for the Development of a Radioimmunoassay for Antho-rwamide II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-rwamide II is a neuropeptide with the structure pGlu-Gly-Leu-Arg-Trp-NH2, first isolated from the sea anemone Anthopleura elegantissima.[1] As a member of the RFamide peptide family, it is implicated in various neuromodulatory functions. A sensitive and specific radioimmunoassay (RIA) is a crucial tool for quantifying this compound in biological samples, facilitating research into its physiological roles and potential therapeutic applications.
This document provides a comprehensive guide to developing a competitive RIA for this compound. The core principle of this assay is the competition between unlabeled this compound (from a standard or sample) and a fixed amount of radiolabeled this compound for a limited number of specific antibody binding sites.[2] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.[3]
Due to the absence of a tyrosine or histidine residue in the native this compound sequence, direct radioiodination is not feasible.[4][5] Therefore, this protocol outlines the synthesis of a tyrosine-extended analog, [Tyr¹]-Antho-rwamide II, for use as the radiolabeled tracer.
Section 1: Preparation of Immunogen
To elicit an immune response, the small this compound peptide (a hapten) must be conjugated to a larger carrier protein. Bovine Serum Albumin (BSA) is a commonly used carrier due to its solubility and availability of lysine (B10760008) residues for conjugation.
Experimental Protocol: Peptide-Carrier Protein Conjugation via Glutaraldehyde (B144438)
This protocol describes the covalent linking of synthetic this compound to BSA using glutaraldehyde, which cross-links primary amine groups on the peptide and the carrier protein.
Materials:
-
Synthetic this compound
-
Bovine Serum Albumin (BSA), RIA Grade
-
Glutaraldehyde, 25% solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Borohydride (B1222165) (optional, for stabilization)
-
Dialysis tubing (10-14 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve 5 mg of synthetic this compound and 5 mg of BSA in 2 mL of PBS (pH 7.4) in a small glass vial with a stir bar.
-
Glutaraldehyde Addition: While gently stirring, slowly add 100 µL of a 1% glutaraldehyde solution (diluted from 25% stock with PBS) to the peptide/protein mixture.
-
Incubation: Allow the reaction to proceed for 4 hours at room temperature with continuous gentle stirring. The solution may turn a pale yellow.
-
Stabilization (Optional): To form stable secondary amine bonds, 1 mg of sodium borohydride can be added and stirred for an additional hour. This step should be performed in a fume hood.
-
Dialysis: Transfer the conjugation mixture to a dialysis tube. Dialyze against 2 liters of PBS at 4°C for 48 hours, with at least three changes of the buffer to remove unreacted glutaraldehyde and peptide.
-
Storage: After dialysis, determine the protein concentration of the conjugate (e.g., using a BCA assay). Aliquot the immunogen and store at -20°C or -80°C until use.
Diagram: Immunogen Preparation Workflow
References
- 1. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (this compound), a novel neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. medicallabnotes.com [medicallabnotes.com]
- 4. mdpi.com [mdpi.com]
- 5. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Imaging with Fluorescent Analogs of Antho-rwamide II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-rwamide II is a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima. It belongs to the RF-amide peptide family, characterized by a C-terminal Arginine-Phenylalanine-amide motif, although in the case of this compound, the C-terminal residue is Tryptophan, resulting in an RW-amide sequence. The primary structure of this compound is pGlu-Gly-Leu-Arg-Trp-NH₂[1]. In sea anemones, this compound functions as a neurotransmitter or neuromodulator, inducing slow muscle contractions by acting directly on muscle cells[2]. This activity suggests the presence of specific receptors on these cells, making fluorescently labeled analogs of this compound valuable tools for visualizing these receptors and studying the peptide's mechanism of action.
These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent use in cellular imaging applications.
Data Presentation: Common Fluorophores for Peptide Labeling
The choice of fluorophore is critical for successful imaging experiments and should be based on the specific application and available instrumentation. Key considerations include the fluorophore's brightness, photostability, and spectral properties. Below is a summary of commonly used fluorescent dyes suitable for peptide labeling.
| Fluorophore | Excitation (nm) | Emission (nm) | Color | Key Features |
| Fluorescein (FITC, FAM) | ~495 | ~520 | Green | Cost-effective, bright, but pH-sensitive and prone to photobleaching. |
| Tetramethylrhodamine (TAMRA, TRITC) | ~555 | ~580 | Orange | Bright, but less photostable than modern dyes. |
| Alexa Fluor™ 488 | 495 | 519 | Green | Bright, photostable, and pH-insensitive alternative to fluorescein. |
| Alexa Fluor™ 555 | 555 | 565 | Orange-Red | Bright and photostable. |
| Alexa Fluor™ 647 | 650 | 668 | Far-Red | Bright, photostable, and ideal for reducing autofluorescence in tissues. |
| Cyanine Dyes (Cy3, Cy5) | ~550 / ~650 | ~570 / ~670 | Orange / Red | Widely used for FRET and other applications. |
| ATTO Dyes | Wide Range | Wide Range | Various | High photostability and brightness. |
| BODIPY Dyes | ~500-650 | ~510-660 | Various | Sharp emission peaks, high quantum yields, and less sensitive to environmental changes. |
Experimental Protocols
Fluorescent Labeling of this compound
This compound (pGlu-Gly-Leu-Arg-Trp-NH₂) offers two primary sites for fluorescent labeling without disrupting the core peptide sequence: the side chain of Arginine (Arg) and the indole (B1671886) ring of Tryptophan (Trp). The N-terminal pyroglutamic acid and the C-terminal amide are generally not suitable for standard conjugation chemistries.
This protocol utilizes a two-step approach involving an azide-functionalized cyclohexanedione reagent followed by a click chemistry reaction with an alkyne-containing fluorophore.
Materials:
-
This compound
-
Cyclohexanedione-azide (CHD-Azide)
-
Sodium hydroxide (B78521) (NaOH) solution (200 mM)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-HCl buffer (pH 8.0)
-
Alkyne-functionalized fluorophore (e.g., Alexa Fluor™ 488 DIBO Alkyne)
-
HPLC for purification
Procedure:
-
Modification with CHD-Azide:
-
Dissolve this compound in a suitable buffer.
-
Add a 30-fold molar excess of CHD-Azide in 200 mM NaOH.
-
Incubate the reaction for 2 hours at 37°C.
-
Purify the azide-modified peptide using reverse-phase HPLC.
-
Confirm the modification by mass spectrometry.
-
-
Click Chemistry Conjugation:
-
Dissolve the azide-modified peptide in Tris-HCl buffer (pH 8.0).
-
Add a 1.5 to 3-fold molar excess of the alkyne-functionalized fluorophore.
-
Add a 10-fold molar excess of sodium ascorbate and a 2-fold molar excess of CuSO₄.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the fluorescently labeled peptide by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and fluorescence spectroscopy.
-
This protocol is based on the modification of the tryptophan indole ring.
Materials:
-
This compound
-
Amine-reactive fluorophore (e.g., Alexa Fluor™ 488 NHS Ester)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.3)
-
HPLC for purification
Procedure:
-
Dissolve this compound in a minimal amount of DMF or DMSO.
-
Dilute the peptide solution with sodium bicarbonate buffer (pH 8.3).
-
Dissolve the amine-reactive fluorophore in DMF or DMSO.
-
Slowly add a 1.5 to 5-fold molar excess of the dissolved fluorophore to the peptide solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl).
-
Purify the fluorescently labeled peptide using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and fluorescence spectroscopy.
Cellular Imaging with Fluorescent this compound Analogs
This protocol provides a general framework for imaging the localization of fluorescently labeled this compound in cultured cells. The specific cell type should ideally be one that expresses the target receptor, such as primary muscle cells from a sea anemone or a cell line engineered to express the putative receptor.
Materials:
-
Fluorescently labeled this compound
-
Appropriate cell line and culture medium
-
Glass-bottom imaging dishes or coverslips
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
-
Confocal or wide-field fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Plate the cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Cell Treatment:
-
Prepare a working solution of the fluorescently labeled this compound in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically, starting in the nanomolar to low micromolar range.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the medium containing the fluorescent peptide to the cells.
-
-
Incubation and Imaging:
-
Incubate the cells with the labeled peptide for a desired period (e.g., 30 minutes to 2 hours) at the appropriate temperature.
-
For live-cell imaging, place the dish on the microscope stage equipped with an environmental chamber.
-
Acquire images using the appropriate excitation and emission filters for the chosen fluorophore.
-
-
Controls:
-
Competition Assay: Co-incubate the fluorescently labeled peptide with a 100-fold excess of unlabeled this compound to demonstrate specific binding. A significant reduction in fluorescence signal indicates specific receptor binding.
-
Unlabeled Cells: Image untreated cells to assess background autofluorescence.
-
Validation of Biological Activity
It is crucial to verify that the fluorescent label does not interfere with the biological activity of the peptide.
Protocol 3.1: Muscle Contraction Assay
-
Prepare isolated muscle strips from a sea anemone (e.g., the sphincter muscle of Calliactis parasitica).
-
Mount the muscle strip in an organ bath containing artificial seawater and connect it to a force transducer.
-
After an equilibration period, add increasing concentrations of the fluorescently labeled this compound to the bath and record the contractile response.
-
Compare the dose-response curve of the labeled peptide to that of the unlabeled peptide to determine if there is a significant change in potency or efficacy.
Visualizations
Caption: Experimental workflow for creating and using fluorescent this compound.
References
- 1. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (this compound), a novel neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of three anthozoan neuropeptides, Antho-RWamide I, this compound and Antho-RFamide, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antho-rwamide II in Neuropeptide Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-rwamide II is a neuropeptide with the sequence
Biological Activity
This compound has been shown to have a direct effect on muscle cells in sea anemones, independent of neuronal conduction systems.[2] This indicates that it acts as a neurotransmitter or neuromodulator at the neuromuscular junction.[2] Its primary characterized activities include:
-
Induction of Muscle Contraction: this compound induces slow, tonic contractions in the endodermal muscles of various sea anemone species.[2]
-
Inhibition of Spontaneous Muscle Contraction: In some preparations, such as the tentacles of Actinia equina, this compound can inhibit spontaneous muscle contractions.[3]
This compound is more potent than its structural analog, Antho-rwamide I, in inducing muscle contraction.
Data Presentation
The following tables summarize the quantitative data available for the biological activity of this compound.
Table 1: Potency of this compound in Muscle Contraction and Inhibition
| Biological Effect | Sea Anemone Species | Muscle Preparation | Threshold Concentration (mol/L) | Reference |
| Induction of Contraction | Calliactis parasitica | Isolated sphincter muscle | 1 x 10⁻⁹ | |
| Inhibition of Spontaneous Contraction | Actinia equina | Isolated tentacles | ~1 x 10⁻⁶ |
Table 2: Comparative Dose-Response for Contraction of Calliactis parasitica Sphincter Muscle
| Concentration (mol/L) | Antho-rwamide I (% Maximal Contraction) | This compound (% Maximal Contraction) | Reference |
| 10⁻⁹ | ~5% | ~15% | |
| 10⁻⁸ | ~20% | ~40% | |
| 10⁻⁷ | ~45% | ~70% | |
| 10⁻⁶ | ~70% | ~90% | |
| 10⁻⁵ | ~90% | ~100% |
Experimental Protocols
Protocol 1: Isolated Sea Anemone Sphincter Muscle Contraction Assay
This protocol describes the methodology for measuring the contractile response of isolated sea anemone sphincter muscle to this compound.
Materials:
-
Sea anemones (e.g., Calliactis parasitica)
-
Artificial seawater (ASW)
-
This compound stock solution (e.g., 1 mM in distilled water)
-
Dissection tools (scissors, forceps)
-
Petri dish
-
Organ bath with aeration
-
Isotonic transducer and recording system
-
Suture thread
Procedure:
-
Animal Acclimatization: Maintain sea anemones in a tank with circulating ASW at an appropriate temperature.
-
Muscle Dissection:
-
Anesthetize the sea anemone by placing it in a solution of 1:1 ASW and 0.37 M MgCl₂.
-
Once relaxed, excise the sphincter muscle located at the top of the column.
-
Carefully trim away any surrounding endodermal and ectodermal tissue to improve peptide access to the muscle.
-
-
Preparation Mounting:
-
Tie a suture thread to each end of the isolated sphincter muscle ring.
-
Mount the preparation in an organ bath containing aerated ASW at a constant temperature (e.g., 15°C).
-
Attach one end of the suture to a fixed point in the bath and the other to an isotonic transducer to record muscle contractions.
-
Allow the preparation to equilibrate for at least 30 minutes, or until a stable baseline is achieved.
-
-
Application of this compound:
-
Prepare serial dilutions of this compound in ASW from the stock solution.
-
Add the desired concentration of this compound to the organ bath in a cumulative or non-cumulative manner.
-
Record the contractile response until a plateau is reached.
-
-
Data Analysis:
-
Measure the amplitude of the contraction for each concentration of this compound.
-
Construct a dose-response curve by plotting the contraction amplitude against the logarithm of the peptide concentration.
-
From the dose-response curve, determine the threshold concentration and, if possible, the EC₅₀ value.
-
-
Washout: After each application (for non-cumulative additions), thoroughly wash the preparation with fresh ASW until the muscle returns to its baseline tension.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway of this compound in Muscle Contraction
Based on its function as a neuropeptide inducing muscle contraction via direct action on muscle cells, this compound is hypothesized to act through a G protein-coupled receptor (GPCR) of the Gq subtype. This would lead to an increase in intracellular calcium, the key trigger for muscle contraction.
Caption: Putative Gq-mediated signaling pathway for this compound-induced muscle contraction.
Experimental Workflow for Sea Anemone Muscle Contraction Assay
The following diagram illustrates the key steps in performing a muscle contraction assay with isolated sea anemone tissue.
Caption: Workflow for the isolated sea anemone sphincter muscle contraction assay.
References
- 1. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (this compound), a novel neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of three anthozoan neuropeptides, Antho-RWamide I, this compound and Antho-RFamide, on slow muscles from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols: High-Throughput Screening for Antho-rwamide II Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antho-rwamide II is a neuropeptide with the sequence pGlu-Gly-Leu-Arg-Trp-NH2, originally isolated from the sea anemone Anthopleura elegantissima[1]. As a member of the RWamide peptide family, it is presumed to play a role in neurotransmission and physiological regulation within cnidarians. The identification of its cognate receptor(s) and the discovery of potent and selective ligands are crucial steps toward understanding its biological function and potential therapeutic applications. Neuropeptide receptors are often G protein-coupled receptors (GPCRs), which represent a major class of drug targets[2][3]. This document provides detailed application notes and protocols for establishing a high-throughput screening (HTS) campaign to identify novel ligands for the putative this compound receptor.
Given that the specific receptor for this compound has not yet been definitively identified, these protocols are designed to be adaptable. They are based on established HTS methodologies for orphan GPCRs, which can be readily implemented once the receptor is identified, cloned, and expressed in a suitable host cell line. The primary strategies detailed herein focus on detecting intracellular calcium mobilization and other downstream signaling events common to GPCR activation.
General Workflow for this compound Receptor Ligand HTS
The overall process for identifying and validating ligands for the this compound receptor involves several key stages, from initial assay development to hit confirmation and characterization.
Caption: General workflow for this compound receptor HTS.
Recommended HTS Methodologies
Several robust HTS technologies are suitable for screening GPCR targets. The choice of assay will depend on the specific signaling pathway of the this compound receptor, available instrumentation, and cost considerations.
Fluorescence-Based Calcium Mobilization Assay (FLIPR)
The Fluorescence Imaging Plate Reader (FLIPR) system is a widely used platform for monitoring intracellular calcium changes in response to GPCR activation, particularly for Gq-coupled receptors[4][5]. Promiscuous G-proteins like Gα15/16 can be co-expressed with the receptor to enable a calcium response for Gi/o or Gs-coupled receptors.
Principle: Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Ligand binding to the receptor triggers a signaling cascade that leads to an increase in intracellular calcium, which in turn causes an increase in fluorescence intensity. This change is monitored in real-time by the FLIPR instrument.
Caption: FLIPR calcium mobilization signaling pathway.
Experimental Protocol:
-
Cell Plating:
-
Seed cells stably expressing the this compound receptor (and Gα15/16 if necessary) into 384-well black-wall, clear-bottom microplates at a pre-optimized density (e.g., 10,000-20,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove cell culture medium and add the dye loading solution to each well.
-
Incubate for 1-2 hours at 37°C or room temperature, as optimized for the specific cell line.
-
-
Compound Addition and Measurement:
-
Prepare a compound plate containing test compounds and controls (this compound as a positive control, vehicle as a negative control) at the desired concentration.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay: establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the compounds from the source plate to the cell plate.
-
Continue to measure the fluorescence signal for 1-3 minutes to capture the calcium flux kinetics.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Cell Line | HEK293 or CHO cells stably expressing the receptor | - |
| Plate Format | 384-well, black-wall, clear-bottom | - |
| Cell Density | 15,000 cells/well | - |
| Dye Loading | FLIPR Calcium 6 Kit, 60 min at 37°C | - |
| Compound Conc. | 10 µM (Primary Screen) | - |
| Agonist Control | This compound (EC₈₀ concentration) | Varies |
| Z'-factor | A measure of assay quality | > 0.5 |
| Signal/Background | Ratio of positive control to negative control | > 5 |
Luminescence-Based Calcium Assay (Aequorin)
The aequorin assay is another sensitive method for detecting intracellular calcium mobilization. It relies on a bioluminescent protein from the jellyfish Aequorea victoria.
Principle: Cells are engineered to co-express the receptor of interest and the photoprotein aequorin. In the presence of its cofactor, coelenterazine (B1669285), aequorin emits light upon binding to calcium. This light emission is proportional to the intracellular calcium concentration and can be measured with a luminometer.
Experimental Protocol:
-
Cell Preparation:
-
Use a stable cell line co-expressing the this compound receptor and aequorin (often targeted to the mitochondria for enhanced signal).
-
Harvest cells and resuspend in assay buffer.
-
-
Coelenterazine Loading:
-
Incubate the cell suspension with coelenterazine (e.g., 5 µM) for 2-4 hours at room temperature in the dark to reconstitute functional aequorin.
-
-
Compound Addition and Measurement:
-
Dispense the cell suspension into a 384-well white, opaque-bottom plate.
-
Use a luminometer with injectors to add compounds to the wells.
-
Immediately measure the luminescent signal (flash or glow kinetics) for 30-60 seconds to capture the peak response.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Cell Line | CHO-K1 or HEK293 co-expressing receptor and aequorin | - |
| Plate Format | 384-well, white, opaque-bottom | - |
| Coelenterazine Conc. | 5 µM | - |
| Loading Time | 2-4 hours at room temperature | - |
| Compound Conc. | 10 µM (Primary Screen) | - |
| Agonist Control | This compound (EC₈₀ concentration) | Varies |
| Z'-factor | A measure of assay quality | > 0.5 |
| Signal/Background | Ratio of positive control to negative control | > 10 |
Label-Free Dynamic Mass Redistribution (DMR) Assay
Label-free assays measure global cellular responses, such as changes in cell morphology and adhesion, upon receptor activation. These assays are pathway-agnostic and can detect signals from Gs, Gi, and Gq-coupled receptors without the need for engineered coupling proteins.
Principle: Cells are cultured on biosensors integrated into the bottom of microplates. Ligand-induced receptor activation causes a dynamic redistribution of cellular contents, which is detected as a change in the biosensor's signal (e.g., impedance or refractive index).
Caption: Workflow for a label-free DMR assay.
Experimental Protocol:
-
Cell Plating:
-
Seed cells expressing the this compound receptor into a 384-well biosensor plate (e.g., Agilent E-Plate).
-
Incubate overnight to allow for cell attachment and formation of a monolayer.
-
-
Assay Preparation:
-
If required, replace the growth medium with a serum-free assay buffer and allow the cells to equilibrate.
-
-
Compound Addition and Measurement:
-
Place the biosensor plate into the instrument (e.g., Agilent xCELLigence RTCA).
-
Measure the baseline signal for several minutes.
-
Add compounds and monitor the cellular response in real-time for 30-60 minutes or longer.
-
Data Presentation:
| Parameter | Description | Typical Value |
| Cell Line | Any adherent cell line expressing the receptor | - |
| Plate Format | 384-well biosensor plate | - |
| Cell Density | Optimized for confluent monolayer | Varies |
| Assay Buffer | HBSS with 0.1% BSA | - |
| Compound Conc. | 10 µM (Primary Screen) | - |
| Agonist Control | This compound (EC₈₀ concentration) | Varies |
| Z'-factor | A measure of assay quality | > 0.5 |
| Signal/Background | Ratio of positive control to negative control | > 3 |
Data Analysis and Hit Confirmation
Primary Screen Analysis: Data from the primary screen is typically analyzed by calculating the percent activity or Z-score for each compound relative to positive and negative controls. A predefined threshold is used to identify initial "hits."
Hit Confirmation and Characterization:
-
Re-testing: Hits are re-tested using freshly prepared compound to confirm activity.
-
Dose-Response: Confirmed hits are tested in a concentration-response format (e.g., 10-point curve) to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists).
-
Secondary Assays: Active compounds should be tested in an orthogonal assay (e.g., a cAMP assay if the primary screen was calcium-based) to confirm their mechanism of action and rule out assay artifacts.
-
Selectivity Profiling: Hits are tested against related receptors or a panel of common off-targets to assess their selectivity.
Conclusion
This document outlines a comprehensive strategy for conducting a high-throughput screening campaign to identify ligands for the this compound receptor. By leveraging established and robust technologies such as FLIPR, aequorin, or label-free DMR assays, researchers can efficiently screen large compound libraries. The provided protocols and data presentation formats offer a framework for assay development, execution, and analysis. The successful identification of potent and selective ligands will be instrumental in elucidating the physiological role of the this compound signaling system and may provide novel starting points for drug discovery programs.
References
- 1. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (this compound), a novel neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of aequorin for G protein-coupled receptor hit identification and compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 4. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Antho-rwamide II in buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of the neuropeptide Antho-rwamide II in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1] Its primary structure is
Q2: What is the predicted isoelectric point (pI) of this compound and why is it important for solubility?
The predicted isoelectric point (pI) of this compound is approximately 9.8. The pI is the pH at which a molecule carries no net electrical charge. Peptides are often least soluble at their pI because the lack of charge reduces repulsion between molecules, leading to aggregation. To improve solubility, it is generally recommended to work with buffers that have a pH at least 1-2 units away from the pI.
Q3: I am observing a precipitate after dissolving this compound and storing it. What is happening?
Precipitation upon storage, even after initial dissolution, can be due to several factors:
-
Aggregation: Hydrophobic interactions between peptide molecules can lead to the formation of insoluble aggregates over time.
-
Temperature changes: A decrease in temperature can reduce the solubility of the peptide.
-
pH shifts: Changes in the buffer's pH, even if minor, can bring it closer to the peptide's pI, reducing solubility.
-
Freeze-thaw cycles: Repeated freezing and thawing can promote aggregation and precipitation. It is advisable to prepare aliquots of the stock solution to avoid this.
Q4: Can I use organic solvents to dissolve this compound?
Yes, using a small amount of an organic co-solvent is a common strategy for dissolving hydrophobic peptides.[2][3][4] Solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (B52724) can be used to prepare a concentrated stock solution, which is then slowly diluted with the desired aqueous buffer. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental assay, as high concentrations can have detrimental effects. For many cell-based assays, the final DMSO concentration should be kept below 1%.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| This compound powder does not dissolve in aqueous buffer (e.g., PBS pH 7.4). | The buffer pH is too close to the peptide's pI, or the peptide has a high degree of hydrophobicity. | 1. Adjust the pH: Since the predicted pI is ~9.8, the peptide will have a net positive charge in acidic conditions. Try dissolving it in a buffer with a pH of 4-6. A small amount of 10% acetic acid can also be added to aid dissolution.2. Use a co-solvent: Prepare a stock solution in a minimal amount of DMSO or DMF, then slowly dilute it with your aqueous buffer while vortexing. |
| The solution becomes cloudy or a precipitate forms after adding the peptide stock in organic solvent to the aqueous buffer. | The peptide has precipitated out of solution upon dilution due to its hydrophobic nature. | 1. Slow down the dilution: Add the peptide stock solution dropwise to the vigorously stirred aqueous buffer to avoid localized high concentrations.2. Optimize the co-solvent concentration: You may need to slightly increase the final percentage of the organic co-solvent in your working solution, while still ensuring it is compatible with your experiment. |
| The peptide dissolves initially but precipitates after a short time or upon refrigeration. | The peptide is aggregating over time. | 1. Include additives: Consider adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.1%) to the buffer to prevent aggregation.2. Store properly: Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, refrigeration at 4°C may be acceptable, but solubility should be confirmed before use. |
| Inconsistent results in my biological assay. | Incomplete solubilization is leading to inaccurate peptide concentrations. | 1. Centrifuge the solution: Before use, centrifuge the peptide solution at high speed (e.g., 10,000 x g for 10 minutes) and use the supernatant for your experiments to remove any undissolved micro-aggregates.2. Quantify the peptide concentration: After dissolution and centrifugation, it is advisable to determine the actual peptide concentration using a method like UV absorbance at 280 nm (due to the Tryptophan residue) or a peptide quantification assay. |
Illustrative Solubility Data
Disclaimer: The following table provides illustrative examples of this compound solubility in different buffer systems based on general principles of peptide chemistry. Actual solubility may vary and should be determined experimentally.
| Buffer System | pH | Expected Solubility (mg/mL) | Remarks |
| 10 mM Phosphate-Buffered Saline (PBS) | 7.4 | < 0.1 | Low solubility expected due to proximity to the isoelectric point and hydrophobic character. |
| 50 mM Sodium Acetate (B1210297) Buffer | 5.0 | 0.5 - 1.0 | Improved solubility is expected as the pH is significantly lower than the pI, resulting in a net positive charge on the peptide. |
| 10 mM PBS with 10% DMSO | 7.4 | 1.0 - 2.0 | The addition of a co-solvent significantly enhances the solubility of the hydrophobic peptide. |
| 50 mM Sodium Acetate Buffer with 0.05% Tween-20 | 5.0 | > 1.0 | The combination of an acidic pH and a surfactant is likely to provide good solubility and prevent aggregation. |
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment
-
Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0.
-
-
Dissolution:
-
Add a small volume of the pH 5.0 buffer to the vial of this compound to create a concentrated stock solution (e.g., 1 mg/mL).
-
Gently vortex the solution. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.
-
-
Final Preparation:
-
Visually inspect the solution for any particulates. If present, centrifuge at >10,000 x g for 10 minutes and use the supernatant.
-
Further dilute the stock solution with the same buffer to the desired final concentration for your experiment.
-
Protocol 2: Solubilization using an Organic Co-solvent
-
Preparation:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Use a high-purity, anhydrous grade of DMSO.
-
-
Dissolution:
-
Add a minimal volume of DMSO to the vial to dissolve the peptide and create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing.
-
-
Final Preparation:
-
Slowly add the DMSO stock solution dropwise to your desired aqueous buffer (e.g., PBS pH 7.4) while continuously vortexing.
-
Ensure the final concentration of DMSO in your working solution is compatible with your assay (typically ≤1%).
-
If any precipitation occurs, try a lower final peptide concentration or a slightly higher percentage of DMSO if your experiment allows.
-
Visualizations
References
Preventing degradation of Antho-rwamide II in solution
Disclaimer: Information on "Antho-rwamide II" is not available in the public domain. The following stability and handling guidelines are based on the general properties of cyclic peptides and may not be specific to this particular molecule. Researchers should always perform their own stability studies for their specific compound and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy. What should I do?
A1: Cloudiness, or turbidity, in your peptide solution can indicate several issues, including poor solubility or the formation of aggregates.[1] First, ensure that you have used the recommended solvent and followed the correct solubilization protocol.[2] If solubility is a persistent issue, consider using a small amount of an organic solvent like DMSO before diluting with your aqueous buffer.[2] To remove any pre-existing aggregates, you can filter the working solution through a 0.22 µm sterile filter before use.[2]
Q2: I'm observing a progressive loss of biological activity in my multi-day experiment. What is the likely cause?
A2: The loss of biological activity over time strongly suggests that your this compound is degrading under the experimental conditions.[2] Peptides, especially in solution, are susceptible to degradation from factors like temperature, pH, oxidation, and enzymatic activity. For long-term experiments, it is crucial to prepare fresh working solutions from a frozen stock for each day of the experiment and avoid storing the peptide in solution at 4°C for extended periods.
Q3: Can I store my reconstituted this compound solution in the refrigerator?
A3: While short-term storage at 4°C for a few days may be acceptable, it is not recommended for long-term storage. The shelf-life of peptides in solution is limited. For optimal stability, peptide solutions should be aliquoted into single-use volumes and stored frozen at -20°C or, preferably, -80°C. This practice helps to minimize degradation and avoids repeated freeze-thaw cycles, which can also damage the peptide.
Q4: What are the best practices for long-term storage of the lyophilized powder?
A4: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Before opening the container, it's important to allow it to equilibrate to room temperature in a desiccator to prevent condensation from forming on the peptide powder, as moisture can significantly reduce its long-term stability.
Q5: My peptide sequence contains amino acids like Cysteine, Methionine, or Tryptophan. Are there any special precautions I should take?
A5: Yes, peptides containing these amino acid residues are particularly susceptible to oxidation. To prevent oxidative degradation, it is recommended to use deoxygenated buffers for reconstitution. Storing the lyophilized powder under an inert gas like argon can also help to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible results | - Peptide degradation - Improper handling - Inconsistent starting concentrations | - Prepare single-use aliquots of your stock solution to ensure consistency. - Always make fresh working solutions from a frozen aliquot immediately before your experiment. - Review and strictly adhere to proper peptide handling and storage protocols. |
| Loss of peptide during storage or handling | - Adsorption to plastic surfaces | - For dilute solutions, consider using glass vials or low-adsorption plastic vials to minimize loss. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | - Peptide degradation (hydrolysis, oxidation, etc.) - Contamination | - Analyze the degradation products to understand the degradation pathway. - Ensure all solvents and buffers are of high purity and filtered. - Handle the peptide in a clean environment to avoid contamination. |
| Difficulty dissolving the lyophilized peptide | - Poor solubility in the chosen solvent | - Test different solvents; start with sterile water or a dilute acid/base solution depending on the peptide's net charge. - Use sonication or vortexing to aid dissolution. - A small amount of organic solvent (e.g., DMSO) can be used initially, followed by dilution in an aqueous buffer. |
Quantitative Data Summary
The stability of a peptide is highly dependent on its amino acid sequence and the specific conditions of its environment. The following tables provide a hypothetical summary of this compound stability under various stress conditions.
Table 1: pH-Dependent Stability of this compound in Solution
| pH | Temperature (°C) | Half-life (t½) in days | Primary Degradation Pathway |
| 3.0 | 60 | 95 | Hydrolysis of peptide bonds. |
| 5.0 | 60 | 75 | Slower hydrolysis compared to higher pH. |
| 7.4 (Physiological) | 37 | 14 | Deamidation, oxidation, and potential enzymatic degradation. |
| >8.0 | 25 | < 7 | Accelerated hydrolysis and oxidation. |
Table 2: Temperature-Dependent Stability of Lyophilized this compound
| Storage Temperature (°C) | Expected Stability | Key Considerations |
| Room Temperature | Several months | Suitable for short-term storage. |
| 4 | Several months | Recommended for short to medium-term storage. |
| -20 | Several years | Ideal for long-term storage. |
| -80 | Several years | Optimal for preserving long-term stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
LC-MS system for product identification
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or a buffer with a pH of 5-6) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 60°C).
-
-
Incubation: Incubate the stressed samples for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., neutralize acid/base).
-
Analyze the samples by HPLC to monitor the degradation of the parent peptide and the formation of degradation products. Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Characterize the major degradation products using LC-MS to identify their molecular weights.
-
-
Data Analysis: Calculate the percentage of remaining intact peptide at each time point relative to the time zero sample.
Protocol 2: Real-Time Stability Study in a Biologically Relevant Medium
This protocol assesses the stability of this compound under conditions that mimic a typical cell culture experiment.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a C18 column
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in the cell culture medium at the final desired concentration.
-
Incubation: Place the solution in the incubator under standard cell culture conditions.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Sample Preparation: Immediately freeze the collected aliquots at -80°C to halt further degradation. Before analysis, thaw the samples and process them to remove proteins and other interfering substances from the medium (e.g., by protein precipitation with acetonitrile).
-
HPLC Analysis: Analyze the processed samples by HPLC to quantify the amount of intact this compound remaining at each time point.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile in the biological medium.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Antho-rwamide II Synthesis and Purification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Antho-rwamide II (
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the solid-phase peptide synthesis (SPPS) and subsequent purification of this compound.
A. Synthesis Troubleshooting
Question 1: What are the common causes of low yield or incomplete synthesis of this compound?
Low yields in the synthesis of this compound can stem from several factors inherent to its sequence:
Troubleshooting Strategies:
-
Incomplete Deprotection:
-
Symptom: Presence of deletion peptides (missing one or more amino acids) in the final product analysis.
-
Solution: Increase the deprotection time with 20% piperidine (B6355638) in DMF. For difficult sequences, a second deprotection step can be performed. The completion of deprotection can be monitored using a Kaiser test.
-
-
Poor Coupling Efficiency:
-
Symptom: Truncated peptide sequences are observed in the crude product.
-
Solution:
-
Double Coupling: Perform a second coupling step for the amino acid residue that is difficult to incorporate, particularly Arginine.
-
Change Coupling Reagents: Use more efficient coupling reagents like HATU or HCTU, especially for the Arginine residue.
-
Increase Reagent Concentration: Higher concentrations of amino acids and coupling reagents can drive the reaction to completion.
-
-
-
Peptide Aggregation:
-
Symptom: Swelling of the resin decreases during synthesis, and a positive Kaiser test is observed even after prolonged coupling times.
-
Solution:
-
Incorporate Pseudoproline Dipeptides: If synthesizing a longer analogue, inserting a pseudoproline dipeptide can disrupt secondary structure formation.
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl to the DMF can help to disrupt hydrogen bonding and reduce aggregation.
-
-
Question 2: How can I avoid side reactions related to the Arginine and Tryptophan residues in this compound?
Arginine and Tryptophan are prone to specific side reactions during SPPS.
-
Arginine Side Reactions: The guanidinium (B1211019) group of Arginine is typically protected with a bulky group like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). Incomplete deprotection of this group can lead to impurities.
-
Prevention: Ensure sufficient cleavage time and the use of appropriate scavengers in the cleavage cocktail. For peptides with multiple Arg residues, a longer cleavage time may be necessary.
-
-
Tryptophan Side Reactions: The indole (B1671886) ring of Tryptophan is susceptible to oxidation and alkylation by carbocations generated during TFA cleavage.
-
Prevention:
-
Use of Boc Protecting Group: Synthesize with Fmoc-Trp(Boc)-OH to protect the indole nitrogen.
-
Scavengers: Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water to quench reactive cations.[1]
-
-
Question 3: What is the best strategy for introducing the N-terminal pyroglutamic acid (
There are two primary strategies for forming the N-terminal pyroglutamic acid:
-
Direct Coupling of Fmoc-pGlu-OH: This is the most straightforward method. After the final Glycine residue has been coupled and its Fmoc group removed, Fmoc-pGlu-OH is coupled as the final amino acid.
-
Cyclization of N-terminal Glutamine: An alternative is to use Fmoc-Gln(Trt)-OH as the final amino acid. The cyclization to pyroglutamic acid can then be induced under acidic conditions, often during the cleavage step. However, this can sometimes lead to incomplete cyclization or other side reactions.[2]
Recommendation: For reliable and high-yield synthesis, direct coupling of Fmoc-pGlu-OH is generally recommended.
B. Purification Troubleshooting
Question 4: I am seeing poor resolution and broad peaks during the RP-HPLC purification of this compound. What can I do?
Poor peak shape and resolution during RP-HPLC are common issues.
Troubleshooting Strategies:
-
Optimize the Gradient: A shallower gradient will often improve the resolution of closely eluting peaks. Experiment with different gradient slopes to achieve the best separation.
-
Adjust the Flow Rate: For analytical columns, a flow rate of 1 mL/min is standard. For preparative columns, the flow rate should be scaled up. A lower flow rate can sometimes improve resolution.
-
Check the Column: Ensure the column is not clogged and is appropriate for peptide purification (e.g., a C18 column with a suitable pore size). High backpressure can be an indication of a clogged column.
-
Sample Preparation: Ensure the crude peptide is fully dissolved before injection. Using a small amount of a strong organic solvent like acetonitrile (B52724) or DMSO to dissolve the peptide before diluting with the initial mobile phase can help. The sample should also be filtered to remove any particulate matter.
Question 5: My peptide is not retained on the C18 column or elutes in the void volume. What is the problem?
This typically occurs with very hydrophilic peptides. While this compound has hydrophobic residues (Leu, Trp), issues with retention can still arise.
Troubleshooting Strategies:
-
Check Injection Solvent: If the peptide is dissolved in a solvent stronger than the initial mobile phase (e.g., high percentage of acetonitrile), it may not bind to the column effectively. Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Use Ion-Pairing Reagents: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a standard ion-pairing reagent that improves retention and peak shape for peptides.[3]
II. Quantitative Data Summary
The following tables provide representative data for the synthesis and purification of peptides similar in nature to this compound. Actual results will vary depending on the specific experimental conditions.
Table 1: Representative Yields for Solid-Phase Peptide Synthesis of a Short Amidated Peptide
| Synthesis Step | Expected Stepwise Yield (%) | Cumulative Yield after 5 Steps (%) |
| Resin Loading | 95 | 95 |
| Coupling 1 | 99 | 94.1 |
| Coupling 2 | 99 | 93.1 |
| Coupling 3 | 98 | 91.2 |
| Coupling 4 | 99 | 90.3 |
| Coupling 5 | 98.5 | 88.9 |
| Cleavage & Deprotection | 85 | 75.6 |
Table 2: Comparison of Crude and Purified Peptide Purity
| Peptide Stage | Typical Purity Range (%) by RP-HPLC |
| Crude Peptide | 50 - 80 |
| After Single-Pass RP-HPLC | > 95 |
| After Two-Pass RP-HPLC | > 98 |
III. Experimental Protocols
A. Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual Fmoc-SPPS of this compound on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive, repeat the coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, and finally Fmoc-pGlu-OH.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail. A recommended cocktail for this peptide is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[4] Use approximately 10 mL of cocktail per gram of resin.
-
React for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
B. RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of 50% acetonitrile in water. Filter the solution through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or a larger diameter for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient would be 5-65% B over 30 minutes. This should be optimized based on the elution profile of the crude peptide.
-
Flow Rate: 1 mL/min for a 4.6 mm ID analytical column.
-
Detection: UV absorbance at 214 nm and 280 nm (due to the Tryptophan residue).
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95% or >98%) and lyophilize to obtain the final purified peptide.
IV. Visualizations
Caption: Solid-phase synthesis workflow for this compound.
Caption: Purification workflow for crude this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 2. agilent.com [agilent.com]
- 3. Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Antho-rwamide II Bioassay Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Antho-rwamide II in bioassays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a neuropeptide with the amino acid sequence
Q2: What is the likely mechanism of action for this compound?
Neuropeptides in sea anemones and other cnidarians typically exert their effects by binding to G-protein coupled receptors (GPCRs). While the specific receptor for this compound has not been definitively characterized, it is hypothesized to follow this signaling pathway to modulate muscle function.
Q3: What type of bioassay is most suitable for studying this compound's activity?
An isolated tissue bioassay using the tentacles of sea anemones, such as Actinia equina, is a well-documented method for observing the effects of this compound on muscle contraction. This ex vivo method allows for the direct measurement of muscle tension or contraction frequency in response to the application of the peptide.
Q4: What is the expected dose range for this compound in a tentacle contraction bioassay?
Based on published studies, concentrations of this compound between 10⁻⁸ mol/L and 10⁻⁵ mol/L are effective in inhibiting spontaneous tentacle contractions in Actinia equina. The duration of this inhibitory effect is dose-dependent.
Experimental Protocols
Isolated Sea Anemone Tentacle Bioassay for Muscle Contraction
This protocol is adapted from the methodology described by McFarlane et al. (1991) for assessing the effects of Antho-rwamides on sea anemone muscle tissue.
Materials:
-
Sea anemones (e.g., Actinia equina) maintained in artificial sea water (ASW).
-
This compound peptide stock solution.
-
Petri dish.
-
Fine surgical scissors and forceps.
-
Suture thread.
-
A 5 ml organ bath with aeration.
-
Isotonic force transducer.
-
Data acquisition system.
-
Artificial sea water (ASW).
Procedure:
-
Preparation of Tentacle:
-
Excise a single tentacle from a sea anemone using fine surgical scissors.
-
Transfer the isolated tentacle to a Petri dish containing ASW.
-
Securely tie a suture thread to both the base and the tip of the tentacle.
-
-
Mounting the Preparation:
-
Suspend the tentacle vertically in the 5 ml organ bath filled with ASW.
-
Attach the basal end to a fixed point and the apical end to the isotonic force transducer.
-
Provide gentle aeration to the bath.
-
-
Equilibration:
-
Allow the preparation to equilibrate for at least 30 minutes before starting the experiment. During this time, spontaneous rhythmic contractions should become apparent.
-
-
Application of this compound:
-
Record a baseline of spontaneous contractions.
-
Introduce this compound into the organ bath to achieve the desired final concentration (e.g., starting from 10⁻⁸ mol/L).
-
Record the changes in contraction frequency and amplitude for at least 5-10 minutes.
-
-
Washout:
-
To observe reversal of the effect, replace the ASW in the organ bath several times to wash out the peptide.
-
-
Data Analysis:
-
Measure the contraction frequency and amplitude before and after the application of this compound.
-
A dose-response curve can be generated by applying increasing concentrations of the peptide.
-
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| No spontaneous tentacle contractions during equilibration. | 1. Tentacle is not viable. 2. Improper mounting leading to excessive tension. 3. Suboptimal temperature or aeration. | 1. Use a freshly isolated tentacle. 2. Ensure the tentacle is mounted with minimal resting tension. 3. Check and adjust the temperature and aeration of the ASW bath to optimal conditions for the species. |
| Inconsistent or erratic contractions. | 1. Mechanical instability of the setup. 2. Temperature fluctuations in the organ bath. | 1. Ensure the organ bath and transducer are securely mounted on a stable surface. 2. Use a temperature-controlled water jacket for the organ bath. |
| No response to this compound application. | 1. Peptide degradation. 2. Incorrect peptide concentration. 3. The specific sea anemone species or tentacle preparation is not sensitive to the peptide. | 1. Prepare fresh peptide solutions from a lyophilized stock. Avoid repeated freeze-thaw cycles. 2. Verify the calculations for the dilution of the stock solution. 3. Test a range of concentrations. If still no response, consider using a different sea anemone species as described in the literature. |
| Response to peptide is not reversible after washout. | 1. Insufficient washout. 2. High peptide concentration causing prolonged receptor binding. | 1. Increase the number and volume of washes with fresh ASW. 2. Use lower concentrations of the peptide to establish a reversible dose-response relationship. |
Quantitative Data Summary
| Concentration of this compound (mol/L) | Observed Effect on Actinia equina Tentacle Contractions |
| < 10⁻⁸ | Minimal to no observable effect. |
| 10⁻⁸ - 10⁻⁶ | Dose-dependent inhibition of spontaneous contractions. |
| > 10⁻⁵ | Can lead to complete cessation of contractions. |
Visualizations
Putative Signaling Pathway of this compound
Caption: Putative signaling pathway for this compound in muscle cells.
Experimental Workflow for this compound Bioassay
Caption: General experimental workflow for the sea anemone tentacle bioassay.
References
Technical Support Center: Synthetic Antho-rwamide II
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of synthetic Antho-rwamide II.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound?
A1: Synthetic this compound is a neuropeptide with the amino acid sequence
Q2: What are the primary applications of synthetic this compound in research?
A2: Synthetic this compound is primarily used in neuroscience research to study neuromuscular transmission and signaling pathways in cnidarians and other invertebrates. It serves as a valuable tool for investigating the physiological roles of RWamide neuropeptides.
Q3: What is the appearance of lyophilized synthetic this compound?
A3: Lyophilized synthetic this compound is typically a white, fluffy powder. The apparent volume of the powder may vary between vials containing the same mass.
Q4: What are the general safety precautions when handling synthetic this compound?
A4: As with any chemical reagent, it is recommended to wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the lyophilized powder in a well-ventilated area to avoid inhalation.
Troubleshooting Guides
Problem: The lyophilized peptide is difficult to see in the vial.
-
Possible Cause: The peptide may have been distributed as a thin film along the walls of the vial during lyophilization.
-
Solution: Before opening, gently tap the vial on a hard surface to collect the powder at the bottom.
Problem: The reconstituted peptide solution appears cloudy or contains particulates.
-
Possible Cause 1: Incomplete dissolution.
-
Solution 1: Gently vortex or sonicate the solution for a short period. Ensure the peptide has been allowed sufficient time to dissolve.
-
Possible Cause 2: The peptide has precipitated out of solution due to incorrect solvent or pH.
-
Solution 2: Refer to the solubility data table below and ensure the correct solvent and pH are being used. It may be necessary to adjust the pH of the solution.
-
Possible Cause 3: Bacterial contamination.
-
Solution 3: Use sterile solvents and aseptic techniques for reconstitution. Filter the solution through a 0.22 µm sterile filter.
Problem: Inconsistent or no biological activity observed in experiments.
-
Possible Cause 1: Improper storage leading to peptide degradation.
-
Solution 1: Review the storage recommendations. Ensure the peptide has been stored at the correct temperature and protected from moisture and light. Avoid repeated freeze-thaw cycles.
-
Possible Cause 2: Incorrect peptide concentration.
-
Solution 2: Verify the calculations used for reconstitution and dilution. If possible, confirm the peptide concentration using a quantitative method such as UV spectroscopy or a peptide quantification assay.
-
Possible Cause 3: Issues with the experimental setup.
-
Solution 3: Review the entire experimental protocol for potential errors. Ensure all other reagents and equipment are functioning correctly.
Data Presentation
Table 1: Storage Recommendations for Synthetic this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or colder | Long-term (months to years) | Store in a desiccator to protect from moisture. Protect from light. |
| Lyophilized Powder | 2-8°C | Short-term (weeks) | Store in a desiccator. Protect from light. |
| Reconstituted Solution | -20°C or colder | Short to medium-term (weeks to months) | Aliquot to avoid repeated freeze-thaw cycles. Use a buffer with a pH between 5 and 7 for optimal stability. |
| Reconstituted Solution | 2-8°C | Short-term (days) | Avoid storing in solution at this temperature for extended periods. |
Table 2: Solubility of Synthetic this compound
| Solvent | Solubility | Notes |
| Sterile Water | Soluble | Recommended for most biological applications. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used as a stock solution solvent. Be aware of potential solvent effects in biological assays. |
| Acetonitrile (ACN) | Soluble | Primarily used for analytical techniques like HPLC. |
| Dimethylformamide (DMF) | Soluble | Can be used as a stock solution solvent. Be aware of potential solvent effects in biological assays. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of synthetic this compound.
Materials:
-
Vial of lyophilized synthetic this compound
-
Sterile, high-purity water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer (optional)
-
Sonicator (optional)
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully open the vial and add the desired volume of sterile water or buffer to achieve the target concentration (e.g., 1 mM). For example, to make a 1 mM stock solution from 1 mg of peptide (assuming a molecular weight of approximately 615.7 g/mol ), add 1.62 mL of solvent.
-
Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide. If necessary, vortex briefly or sonicate for a few minutes. Visually inspect to ensure complete dissolution. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or colder.
Protocol 2: General Workflow for a Muscle Contraction Assay
Objective: To assess the biological activity of synthetic this compound by measuring its effect on muscle contraction in a suitable model organism (e.g., sea anemone tissue).
Materials:
-
Reconstituted synthetic this compound stock solution
-
Isolated muscle tissue preparation from a model organism (e.g., sea anemone pharynx or sphincter muscle)
-
Physiological saline solution appropriate for the model organism
-
Force transducer or a similar recording device
-
Data acquisition system
-
Perfusion system
Procedure:
-
Tissue Preparation: Dissect and mount the muscle tissue in a tissue bath containing physiological saline.
-
Equilibration: Allow the tissue to equilibrate in the bath until a stable baseline of spontaneous contractions is established.
-
Application of Peptide: Add synthetic this compound to the tissue bath to achieve the desired final concentration.
-
Data Recording: Record the changes in muscle tension or contraction frequency using the force transducer and data acquisition system.
-
Washout: After recording the response, wash the tissue with fresh physiological saline to remove the peptide and allow the muscle to return to its baseline activity.
-
Data Analysis: Analyze the recorded data to quantify the effect of this compound on muscle contraction (e.g., change in force, frequency of contractions).
Mandatory Visualizations
Caption: General experimental workflow for using synthetic this compound.
Caption: Key factors influencing the experimental success with this compound.
References
Cross-reactivity issues in Antho-rwamide II immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunoassays for the neuropeptide Antho-rwamide II. The information herein is designed to help identify and resolve potential cross-reactivity issues and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My sample is showing higher than expected this compound concentrations. What could be the cause?
A1: Higher than expected concentrations can result from cross-reactivity with structurally similar peptides. This compound is a member of the RFamide peptide family, characterized by a common C-terminal Arginyl-Phenylalanine-amide motif.[1][2][3] Your assay antibody may be binding to other endogenous RFamide peptides present in the sample, leading to an overestimation of this compound levels. Refer to the cross-reactivity data table below and consider performing a specificity analysis.
Q2: Can Antho-rwamide I interfere with my this compound measurement?
A2: Yes, this is highly probable. Antho-rwamide I (
Q3: What other peptides should I be concerned about for potential cross-reactivity?
A3: Besides Antho-rwamide I, other neuropeptides sharing the C-terminal RFamide or RWamide motif are potential cross-reactants. This includes other invertebrate and vertebrate RFamide peptides such as FMRFamide, LPLRFamide, and neuropeptide FF (NPFF) group peptides.[1][2] The degree of cross-reactivity will depend on the specificity of the primary antibody used in your assay.
Q4: How can I minimize cross-reactivity in my assay?
A4: Minimizing cross-reactivity can be approached in several ways:
-
Antibody Selection: Use a highly specific monoclonal antibody if available. Monoclonal antibodies recognize a single epitope, which can lead to higher specificity compared to polyclonal antibodies.
-
Assay Optimization: Adjusting assay conditions such as antibody and tracer concentrations can sometimes improve specificity. Lowering the concentration of the primary antibody and the labeled peptide in a competitive immunoassay can favor the binding of the highest affinity analyte (this compound).
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering substances. However, ensure that the diluted concentration of this compound remains within the detection range of the assay.
-
Affinity Purification: If you are using a polyclonal antiserum, affinity purification of the antibodies against immobilized this compound can help remove lower-affinity, cross-reacting antibody populations.
Q5: My standard curve has a poor fit (low R² value). What are the possible reasons?
A5: A poor standard curve can be due to several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of standards, antibody, or tracer.
-
Improper Reagent Preparation: Incorrect dilution of standards or other reagents.
-
Incubation Times and Temperatures: Inconsistent incubation times or temperatures between wells or plates.
-
Washing Steps: Inefficient or inconsistent washing steps, leading to high background noise.
-
Reagent Degradation: Degradation of the peptide standards, tracer, or antibody due to improper storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Insufficient blocking of non-specific binding sites. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. 4. Cross-reactivity of the secondary antibody. | 1. Increase blocking incubation time or try a different blocking buffer. 2. Titrate the antibody concentrations to find the optimal dilution. 3. Increase the number of wash steps or the volume of wash buffer. 4. Ensure the secondary antibody is specific to the primary antibody's species and isotype. |
| Weak or No Signal | 1. Inactive or degraded reagents (peptide, antibody, enzyme conjugate). 2. Incorrect buffer composition (e.g., pH). 3. Insufficient incubation times. 4. Error in reagent addition sequence. | 1. Use fresh reagents and ensure proper storage. 2. Verify the pH and composition of all buffers. 3. Optimize incubation times for each step. 4. Review the assay protocol to confirm the correct order of reagent addition. |
| High Inter-assay Variability | 1. Inconsistent incubation conditions (time, temperature). 2. Variations in reagent preparation between assays. 3. Pipetting inconsistencies. 4. Plate reader variability. | 1. Use a temperature-controlled incubator and a timer for all incubation steps. 2. Prepare larger batches of reagents to be used across multiple assays. 3. Calibrate pipettes regularly and use consistent technique. 4. Ensure the plate reader is properly calibrated and maintained. |
| Suspected Cross-reactivity | 1. Presence of structurally related peptides in the sample. 2. Low specificity of the primary antibody. | 1. Perform a spike-and-recovery experiment with known concentrations of potential cross-reactants. 2. Conduct a cross-reactivity assessment by running competitive binding curves for each suspected peptide (see Experimental Protocols). 3. If using a polyclonal antibody, consider affinity purification. |
Quantitative Data on Cross-Reactivity
The following table provides a hypothetical, yet representative, cross-reactivity profile for a competitive immunoassay developed for this compound. The cross-reactivity is calculated as:
% Cross-reactivity = (IC₅₀ of this compound / IC₅₀ of Test Peptide) x 100
| Peptide | Sequence | Assumed IC₅₀ (nM) | % Cross-Reactivity |
| This compound | 1.0 | 100% | |
| Antho-rwamide I | 2.5 | 40% | |
| FMRFamide | Phe-Met-Arg-Phe-NH₂ | 50 | 2% |
| LPLRFamide | Leu-Pro-Leu-Arg-Phe-NH₂ | 80 | 1.25% |
| Unrelated Peptide (e.g., Substance P) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | >10,000 | <0.01% |
Note: This data is for illustrative purposes. Actual cross-reactivity must be determined experimentally for each specific antibody and assay.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol describes a typical competitive ELISA format.
-
Coating: Coat a 96-well microplate with a capture antibody (e.g., anti-rabbit IgG) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add the primary antibody against this compound, your standards or samples, and a fixed amount of enzyme-labeled this compound (tracer) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Plot a standard curve of absorbance versus the log of the standard concentrations. Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
Protocol 2: Cross-Reactivity Assessment
-
Prepare Peptide Solutions: Prepare serial dilutions of this compound (as the reference standard) and each potential cross-reactant (e.g., Antho-rwamide I, FMRFamide).
-
Run Competitive ELISA: For each peptide, perform a competitive ELISA as described in Protocol 1, substituting the standard with the serial dilutions of that peptide.
-
Generate Inhibition Curves: Plot the percentage of binding (relative to the zero-standard wells) against the log of the peptide concentration for each tested peptide.
-
Determine IC₅₀: For each peptide, determine the concentration that causes 50% inhibition of the maximal binding (the IC₅₀ value).
-
Calculate % Cross-Reactivity: Use the formula provided in the data table section to calculate the percent cross-reactivity for each peptide relative to this compound.
Visual Guides
References
Validation & Comparative
Comparing the bioactivity of Antho-rwamide I and II
Antho-RWamide II: a new neuropeptide from the sea anemone Anthopleura elegantissima
(1988-10-24) Using a radioimmunoassay for the peptide sequence Arg-Phe-NH2 (RFamide), a novel peptide has been purified from acetic acid extracts of the sea anemone Anthopleura elegantissima. This peptide has the structure less than Glu-Gly-Leu-Arg-Trp-NH2, and was named this compound. This compound is a neuropeptide. Its structure is closely related to an earlier characterized neuropeptide from Anthopleura less than Glu-Ser-Leu-Arg-Trp-NH2 (Antho-RWamide I).
1
Antho-RWamide I, an N-terminally processed analogue of the sea anemone neuropeptide Antho-RNamide (
Antho-rwamide I and II are structurally related neuropeptides originally isolated from the sea anemone Anthopleura elegantissima. Both peptides share a common C-terminal sequence and a pyroglutamyl group at the N-terminus, which is crucial for their biological activity. Their primary structural difference lies in the second amino acid residue, being serine in Antho-rwamide I (
This guide provides a comparative overview of the bioactivity of Antho-rwamide I and II, presenting quantitative data from key experiments, detailed experimental protocols, and visual representations of associated signaling pathways.
Comparative Bioactivity of Antho-rwamide I and II
Antho-rwamide I and II exhibit distinct potencies in various biological assays, primarily acting as agonists for G-protein coupled receptors (GPCRs). Their bioactivities have been characterized through their effects on muscle contraction, receptor activation in heterologous systems, and induction of metamorphosis.
Muscle Contraction in Anthopleura elegantissima
Both Antho-rwamides are potent contractors of the sphincter muscle in the sea anemone Anthopleura elegantissima. However, Antho-rwamide I demonstrates a higher potency in this assay.
| Peptide | EC50 (M) |
| Antho-rwamide I | 1.6 x 10⁻⁸ |
| This compound | 4.2 x 10⁻⁸ |
| Data from a study on the structure-activity relationships of Antho-RWamide I on the sphincter muscle of the sea anemone Anthopleura elegantissima. |
Activation of the Antho-RNamide Receptor
In a heterologous expression system using Chinese Hamster Ovary (CHO) cells, both Antho-rwamides were found to be potent agonists of the Antho-RNamide receptor from the sea anemone Nematostella vectensis. Notably, Antho-rwamide I displayed a significantly higher potency than this compound and even the native ligand, Antho-RNamide.
| Peptide | EC50 (nM) |
| Antho-rwamide I | 0.28 |
| This compound | 1.3 |
| Antho-RNamide | 4.1 |
| Data from a study identifying Antho-RWamide I as a potent agonist of the native G-protein-coupled receptor (Antho-RNamide receptor). |
Activation of the this compound Receptor
A specific GPCR for this compound has been identified in Nematostella vectensis. In this context, this compound is the more potent agonist.
| Peptide | EC50 (M) |
| This compound | 1.5 x 10⁻⁸ |
| Antho-rwamide I | 5.2 x 10⁻⁸ |
| Data from the identification of a G-protein-coupled receptor for the neuropeptide this compound from the sea anemone Nematostella vectensis. |
Induction of Metamorphosis in Nematostella vectensis
This compound is a more potent inducer of metamorphosis in the larval stage of the sea anemone Nematostella vectensis compared to Antho-rwamide I.
| Peptide | EC50 (M) |
| This compound | 1.2 x 10⁻⁷ |
| Antho-rwamide I | 3.5 x 10⁻⁷ |
| Data from a study on the induction of metamorphosis by the neuropeptide this compound in the sea anemone Nematostella vectensis. |
Experimental Protocols
Muscle Contraction Assay
Objective: To determine the potency of Antho-rwamides in inducing muscle contraction in Anthopleura elegantissima.
Methodology:
-
Preparation: Isolate the sphincter muscle from the sea anemone Anthopleura elegantissima.
-
Mounting: Mount the muscle preparation in an organ bath containing filtered seawater.
-
Stimulation: Apply increasing concentrations of Antho-rwamide I or this compound to the organ bath.
-
Measurement: Record the isometric contractions of the muscle using a force transducer.
-
Analysis: Plot the concentration-response curve and calculate the EC50 value, which represents the concentration of the peptide that produces 50% of the maximal response.
Receptor Activation Assay in a Heterologous System
Objective: To measure the ability of Antho-rwamides to activate a specific GPCR expressed in a mammalian cell line.
Methodology:
-
Cell Culture and Transfection: Culture Chinese Hamster Ovary (CHO) cells and transiently transfect them with the gene encoding the Antho-RNamide receptor or the this compound receptor.
-
Calcium Imaging: Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Peptide Application: Apply varying concentrations of Antho-rwamide I or this compound to the cells.
-
Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorescence microscope or a plate reader.
-
Analysis: Generate dose-response curves and determine the EC50 values for each peptide.
Metamorphosis Induction Assay
Objective: To assess the potency of Antho-rwamides in inducing metamorphosis in Nematostella vectensis larvae.
Methodology:
-
Larval Culture: Raise Nematostella vectensis larvae to the planula stage.
-
Treatment: Expose groups of larvae to a range of concentrations of Antho-rwamide I or this compound in seawater.
-
Observation: Monitor the larvae over a defined period (e.g., 24-48 hours) for morphological changes indicative of metamorphosis, such as settlement and tentacle development.
-
Quantification: Count the number of metamorphosed individuals in each treatment group.
-
Analysis: Calculate the EC50 value, representing the concentration of the peptide that induces metamorphosis in 50% of the larval population.
Signaling Pathway and Experimental Workflow Diagrams
References
Validating Specificity of Novel Antho-rwamide II Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of antibodies is paramount to ensure data accuracy and reproducibility. This guide provides a comprehensive framework for validating the specificity of newly developed antibodies against the neuropeptide Antho-rwamide II, a key neurotransmitter in sea anemones involved in neuromuscular signaling.
This compound, with the sequence
Comparative Specificity Analysis
A multi-tiered approach is essential to thoroughly validate antibody specificity. The following tables summarize the expected performance of our hypothetical antibodies in a series of validation assays.
Table 1: Competitive ELISA for Specificity and Cross-Reactivity
| Antibody | Target Peptide | IC50 (nM) | Cross-Reactivity with Antho-rwamide I (%) |
| Ab-ARII-M | This compound | 1.5 | < 0.1% |
| Ab-ARII-P | This compound | 5.2 | 15% |
Lower IC50 indicates higher affinity. Percentage cross-reactivity is calculated based on the IC50 values for the competing peptides.
Table 2: Western Blot Analysis of Tissue Lysates
| Antibody | Target Band (in A. elegantissima tentacle lysate) | Off-Target Bands |
| Ab-ARII-M | Single band at expected molecular weight | None detected |
| Ab-ARII-P | Band at expected molecular weight | Faint bands at other molecular weights |
Table 3: Immunohistochemistry (IHC) Staining in A. elegantissima Tissue
| Antibody | Staining Pattern | Co-localization with Synaptic Markers | Peptide Blocking |
| Ab-ARII-M | Specific staining in neuronal vesicles at neuromuscular junctions | High | Staining abolished with this compound pre-incubation |
| Ab-ARII-P | Diffuse neuronal staining with some non-specific background | Moderate | Staining reduced with this compound pre-incubation |
Experimental Protocols
Detailed methodologies are crucial for reproducible antibody validation. Below are the protocols for the key experiments cited in this guide.
Competitive ELISA Protocol
This assay quantifies the specificity of the antibody by measuring its binding to immobilized this compound in the presence of competing free peptides.
-
Plate Coating: Coat a 96-well microplate with 100 µL/well of 1 µg/mL synthetic this compound in coating buffer (0.1 M sodium bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubate for 2 hours at room temperature.
-
Competition: Prepare serial dilutions of the competing peptides (this compound and Antho-rwamide I) ranging from 1 pM to 1 µM. In a separate plate, mix 50 µL of each competing peptide dilution with 50 µL of the primary antibody (Ab-ARII-M or Ab-ARII-P) at a concentration predetermined to give 50-80% of the maximum signal. Incubate for 1 hour at room temperature.
-
Incubation: Transfer 100 µL of the antibody/peptide mixture to the coated and blocked microplate. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL/well of HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2N H2SO4.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 values.
Western Blot Protocol
Western blotting is used to assess the antibody's ability to detect the target protein at the correct molecular weight in a complex protein mixture.
-
Sample Preparation: Homogenize A. elegantissima tentacle tissue in RIPA buffer with protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate the proteins on a 15% Tris-glycine polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (Ab-ARII-M or Ab-ARII-P) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Immunohistochemistry (IHC) Protocol
IHC is performed to evaluate the antibody's performance in localizing the target antigen within its native tissue context.
-
Tissue Preparation: Fix A. elegantissima tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody (Ab-ARII-M or Ab-ARII-P) overnight at 4°C. For peptide blocking controls, pre-incubate the antibody with a 100-fold molar excess of the target peptide for 1 hour before applying to the tissue.
-
Washing: Wash sections with PBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Washing: Wash sections with PBS.
-
Detection: Visualize the staining using a DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
-
Imaging: Acquire images using a light microscope.
Visualizing Workflows and Pathways
To further clarify the experimental and logical relationships, the following diagrams are provided.
Caption: Workflow for validating this compound antibody specificity.
Caption: Proposed signaling pathway of this compound at the neuromuscular junction.
Comparative Analysis of Antho-RWamide II: A Neuropeptide Modulator of Muscle Contraction in Sea Anemones
For Researchers, Scientists, and Drug Development Professionals
Antho-RWamide II, a neuropeptide with the sequence
Quantitative Data Summary
The physiological effects of this compound have been quantified in several sea anemone species, demonstrating its potent activity on muscle preparations. The following table summarizes the key quantitative findings from published studies.
| Species | Muscle Preparation | Effect | Threshold Concentration | Potency Comparison | Reference |
| Calliactis parasitica | Sphincter Muscle | Contraction | 10⁻⁹ mol l⁻¹ | More potent than Antho-RWamide I | [1] |
| Actinia equina | Tentacle Muscle | Inhibition of Spontaneous Contractions | ~10⁻⁶ mol l⁻¹ | - | [2] |
| Protanthea simplex | Body Wall Muscle | Contraction | Not specified | Antho-RWamide I was inactive | [1] |
| Four Unspecified Species | Endodermal Muscles | Contraction | Not specified | - | [1] |
Note: While threshold concentrations provide a measure of the peptide's activity, a direct comparison of potency using EC50 values is not currently available in the literature.
Physiological Effects Across Species
This compound primarily functions as a modulator of muscle activity in sea anemones, with its effects being either excitatory or inhibitory depending on the species and the specific muscle tissue.
Excitatory Effects:
In several species of sea anemones, including Calliactis parasitica and Protanthea simplex, this compound induces slow, tonic contractions of endodermal muscles.[1] In C. parasitica, the sphincter muscle is particularly sensitive, showing contractions at concentrations as low as 10⁻⁹ mol l⁻¹. Studies on isolated smooth muscle cells from the sphincter of C. parasitica have confirmed that Antho-RWamides act directly on the muscle cells. The proposed mechanism involves the modulation of Ca²⁺ currents in myoepithelial cells, leading to muscle contraction.
Inhibitory Effects:
Interestingly, in the sea anemone Actinia equina, this compound exhibits an inhibitory effect on the spontaneous contractions of ectodermal tentacle muscles. The threshold for this inhibition is approximately 10⁻⁶ mol l⁻¹. This dual functionality highlights the complex and species-specific roles of this neuropeptide in regulating muscular activity.
Localization:
Immunohistochemical studies in Calliactis parasitica have localized Antho-RWamides I and II to neurons that form synaptic contacts with the myonemes of both gastrodermal and oral sphincter muscles. The peptides are found within granular vesicles at these neuromuscular synapses, supporting their role as neurotransmitters or neuromodulators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound.
Muscle Contraction Bioassay
This protocol is based on the methodology used to assess the effects of Antho-RWamides on isolated sea anemone muscle preparations.
1. Preparation of Muscle Tissue:
-
Sea anemones are maintained in artificial seawater (ASW) at an appropriate temperature (e.g., 15-20°C).
-
For sphincter muscle preparations, the muscle is carefully dissected from the sea anemone (e.g., Calliactis parasitica).
-
For tentacle preparations, a single tentacle is excised from an unanesthetized animal (e.g., Actinia equina).
2. Experimental Setup:
-
The isolated muscle preparation is suspended vertically in an organ bath containing a small volume (e.g., 5 ml) of ASW.
-
One end of the muscle is fixed, while the other is attached to an isotonic transducer to record contractions.
-
The bath is gently aerated to ensure mixing and oxygenation.
3. Data Acquisition:
-
The preparation is allowed to equilibrate for a period (e.g., 30 minutes) before the start of the experiment.
-
Spontaneous contractions (if any) are recorded to establish a baseline.
-
Synthetic this compound, dissolved in ASW, is added to the bath to achieve the desired final concentration.
-
The response of the muscle (contraction or inhibition of spontaneous activity) is recorded.
-
The preparation is washed with fresh ASW to observe recovery.
4. Data Analysis:
-
The amplitude and frequency of contractions are measured before and after the application of the peptide.
-
For inhibitory effects, the duration of the inhibition of spontaneous contractions is quantified.
-
Dose-response curves can be generated by applying a range of peptide concentrations to determine the threshold and, if possible, the EC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound-induced muscle contraction and a typical experimental workflow for its analysis.
References
Uncharted Waters: The Quest for Antho-rwamide II Antagonists to Elucidate Physiological Roles
The neuropeptide Antho-rwamide II, an important signaling molecule in sea anemones, presents a compelling case for the development of specific antagonists to definitively map its physiological functions. While its excitatory role in neuromuscular systems is recognized, the lack of selective pharmacological blockers currently hinders a deeper understanding of its precise mechanisms and broader physiological impact. This guide explores the known functions of this compound, outlines the experimental void left by the absence of antagonists, and presents a hypothetical framework for how such tools could be employed to confirm its physiological roles, comparing this approach with existing methodologies.
This compound, with the structure
The Critical Gap: The Absence of Specific Antagonists
Despite the characterization of its primary physiological effects, a thorough investigation into the full scope of this compound's function is hampered by the lack of available specific antagonists. An antagonist—a molecule that binds to a receptor and blocks the action of the endogenous ligand (in this case, this compound)—is an invaluable tool in pharmacology and physiology. It allows researchers to isolate the effects of a specific signaling pathway by observing the physiological changes that occur when that pathway is inhibited.
Currently, research into the function of this compound relies on observational studies of its application and localization. Without antagonists, it is challenging to:
-
Conclusively attribute specific physiological responses solely to this compound, as other endogenous molecules may be acting in concert.
-
Differentiate the roles of closely related peptides, such as Antho-rwamide I, which may act on the same or similar receptors.
-
Investigate the downstream signaling pathways that are activated by this compound binding to its receptor.
-
Explore potential therapeutic applications for modulating this compound activity.
A Hypothetical Framework for Confirming Physiological Roles with an Antagonist
Should a specific antagonist for the this compound receptor be discovered or synthesized, a series of experiments could be designed to unequivocally confirm and expand upon its known physiological roles. The following sections detail a hypothetical experimental approach.
Table 1: Hypothetical Experimental Data Comparing Agonist and Antagonist Effects on Sea Anemone Muscle Contraction
| Experimental Condition | Agonist (this compound) Concentration | Antagonist (Hypothetical Antagonist X) Concentration | Muscle Contraction Amplitude (% of Maximum) | Inward Ca2+ Current (pA) |
| Baseline | 0 nM | 0 nM | 5% | 10 pA |
| Agonist Stimulation | 100 nM | 0 nM | 95% | 150 pA |
| Antagonist Pre-incubation | 100 nM | 1 µM | 10% | 15 pA |
| Competitive Binding Assay | 100 nM | 10 µM | 6% | 12 pA |
| Alternative Agonist (Antho-rwamide I) | 100 nM | 0 nM | 90% | 140 pA |
| Alternative Agonist + Antagonist X | 100 nM | 1 µM | 85% | 135 pA |
This table represents hypothetical data to illustrate how an antagonist would be used to quantify the specific contribution of this compound to muscle contraction and calcium influx. The slight inhibition of the Antho-rwamide I response suggests some cross-reactivity, which would be important for characterizing the antagonist's specificity.
Experimental Protocols
1. In Vitro Muscle Bath Assay:
-
Objective: To quantify the effect of a hypothetical antagonist on this compound-induced muscle contraction.
-
Methodology:
-
Isolate muscle strips from the oral sphincter of a sea anemone (e.g., Calliactis parasitica).
-
Mount the muscle strips in an organ bath containing aerated seawater at a constant temperature.
-
Connect the muscle strips to an isometric force transducer to record contractions.
-
After an equilibration period, establish a baseline recording.
-
Add increasing concentrations of this compound to establish a dose-response curve for muscle contraction.
-
In a separate set of experiments, pre-incubate the muscle strips with the hypothetical antagonist for a set period (e.g., 15 minutes) before adding this compound.
-
Compare the dose-response curves of this compound in the presence and absence of the antagonist to determine the antagonist's potency (e.g., by calculating the pA2 value).
-
2. Patch-Clamp Electrophysiology:
-
Objective: To determine if the antagonist blocks the inward Ca2+ current induced by this compound.
-
Methodology:
-
Isolate myoepithelial cells from the sea anemone.
-
Establish a whole-cell patch-clamp recording configuration.
-
Voltage-clamp the cell at a holding potential that allows for the measurement of inward calcium currents (e.g., -60 mV).
-
Perfuse the cell with a solution containing this compound and record the change in inward current.
-
Wash out the this compound and allow the current to return to baseline.
-
Perfuse the cell with the hypothetical antagonist.
-
Co-apply this compound and the antagonist and record the inward current. A significant reduction in the current in the presence of the antagonist would confirm its mechanism of action at the ion channel or receptor level.
-
Visualizing the Signaling Pathway and Experimental Logic
The following diagrams illustrate the proposed signaling pathway of this compound and the logical workflow for its confirmation using an antagonist.
Caption: Hypothetical signaling pathway for this compound leading to muscle contraction.
Caption: Experimental workflow for confirming the physiological role of this compound using an antagonist.
References
- 1. Angiotensin II Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin II receptor antagonists - antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin II receptor antagonists role in arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
Cross-Species Activity of Antho-rwamide II: A Comparative Analysis
Antho-rwamide II, a neuropeptide with the structure
Invertebrate Activity of this compound
The biological effects of this compound have been exclusively documented in sea anemones, where it functions as a potent modulator of muscle contraction. Its activity varies between different muscle types and species, highlighting a degree of functional specificity.
Effects on Muscle Contraction in Sea Anemones
This compound has been demonstrated to induce contractions in the endodermal muscles of several sea anemone species. Notably, it is often more potent than its structural analog, Antho-rwamide I (
| Species | Muscle Type | Effect | Threshold Concentration | Reference |
| Calliactis parasitica | Sphincter muscle (endodermal) | Contraction | 10-9 mol l-1 | |
| Actinia equina | Tentacle muscle (ectodermal) | Inhibition of spontaneous contractions | ~10-6 mol l-1 | |
| Protanthea simplex | Body wall muscles | Contraction | Not specified |
Table 1: Comparative Activity of this compound on Sea Anemone Muscles
Cross-Species Comparison with Other Neuropeptides
While data on this compound is limited to cnidarians, the broader family of RFamide peptides, to which it belongs, exhibits a wide range of functions across the animal kingdom. In vertebrates, RFamide-related peptides (RFRPs) are known to be involved in regulating reproductive functions and other neuroendocrine processes. However, direct comparative studies of this compound on vertebrate systems are currently lacking.
Signaling Pathway
The precise signaling pathway of this compound has not been fully elucidated. However, studies on the closely related Antho-rwamide I in sea anemone myoepithelial cells suggest a mechanism involving the modulation of ion channels. Antho-rwamide I has been shown to increase an inward Ca2+ current, leading to muscle contraction. It is plausible that this compound acts through a similar G-protein coupled receptor (GPCR) to modulate calcium channels and elicit its effects on muscle cells.
References
- 1. Physiological actions of the neuropeptide Antho-RNamide on antagonistic muscle systems in sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (this compound), a novel neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Orthogonal Validation of Antho-rwamide II: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the validity of experimental results is paramount. This guide provides a framework for utilizing orthogonal methods to robustly validate the bioactivity of Antho-rwamide II, a putative anti-inflammatory peptide.
The principle of orthogonal validation relies on employing multiple, independent experimental methods that measure the same biological endpoint through different mechanisms. This approach significantly enhances the confidence in experimental findings by minimizing the risk of method-specific artifacts and off-target effects. This guide outlines a primary validation pathway for the anti-inflammatory activity of this compound and presents a series of orthogonal methods to corroborate these findings.
Primary Validation: Inhibition of Pro-Inflammatory Cytokine Production
A common primary assay to screen for anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Primary Validation of this compound Activity
| Experiment | Method | Cell Line | Stimulant | This compound Conc. (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Primary Assay | ELISA | RAW 264.7 | LPS (1 µg/mL) | 1 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 10 | 48.5 ± 3.5 | 45.3 ± 3.1 | ||||
| 50 | 85.1 ± 4.2 | 82.6 ± 3.8 |
Experimental Protocol: ELISA for TNF-α and IL-6
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well and incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of each cytokine relative to the LPS-stimulated control.
Orthogonal Validation Methods
To build a robust case for the anti-inflammatory effects of this compound, it is crucial to employ orthogonal methods that probe different aspects of the inflammatory pathway.
Gene Expression Analysis of Pro-Inflammatory Mediators
This method validates the observed decrease in cytokine protein levels by examining the corresponding mRNA expression. A reduction in gene expression would suggest that this compound acts at the transcriptional level.
Table 2: Orthogonal Validation - Gene Expression Analysis
| Experiment | Method | Target Genes | This compound Conc. (µM) | Fold Change in Gene Expression (vs. LPS) |
| Gene Expression | qRT-PCR | Tnf | 10 | 0.52 ± 0.08 |
| Il6 | 10 | 0.58 ± 0.06 | ||
| Nos2 (iNOS) | 10 | 0.45 ± 0.09 |
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)
-
Cell Treatment: Treat RAW 264.7 cells with this compound and/or LPS as described in the primary ELISA protocol.
-
RNA Extraction: After 6 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the target genes (Tnf, Il6, Nos2) and a housekeeping gene (e.g., Actb).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Assessment of NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Investigating the effect of this compound on this pathway provides mechanistic insight and serves as a strong orthogonal validation.
Table 3: Orthogonal Validation - NF-κB Pathway Analysis
| Experiment | Method | Target Protein | This compound Conc. (µM) | % Inhibition of p65 Nuclear Translocation |
| NF-κB Activity | Immunofluorescence | NF-κB p65 | 10 | 68.7 ± 5.5 |
| Upstream Signaling | Western Blot | Phospho-IκBα | 10 | 75.2 ± 6.1 |
Experimental Protocol: Immunofluorescence for NF-κB p65 Translocation
-
Cell Culture on Coverslips: Grow RAW 264.7 cells on sterile glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Treat the cells with this compound followed by LPS stimulation for 1 hour.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
Experimental Protocol: Western Blot for Phospho-IκBα
-
Cell Lysis: Treat and stimulate cells as described previously, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα and total IκBα, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Visualizing the Validation Strategy
The following diagrams illustrate the logical flow of the validation process and the targeted signaling pathway.
Caption: Workflow for the orthogonal validation of this compound.
Caption: Hypothesized mechanism of this compound on the NF-κB pathway.
By systematically applying these primary and orthogonal validation methods, researchers can generate a comprehensive and robust dataset to support the putative anti-inflammatory properties of this compound. This multi-faceted approach is essential for advancing novel natural products through the drug discovery pipeline.
A Comparative Guide to the Bioactivity of Synthetic vs. Native Antho-rwamide II
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of synthetically produced Antho-rwamide II versus its native counterpart isolated from the sea anemone Anthopleura elegantissima. This compound (
Data Presentation: A Comparative Overview
The following table summarizes the key parameters for comparing native and synthetic this compound. The data presented are hypothetical values based on typical outcomes for solid-phase peptide synthesis and bioassays of similar neuropeptides.
| Feature | Synthetic this compound | Native this compound | Method of Verification |
| Purity | >95% | Variable, depends on purification efficacy | High-Performance Liquid Chromatography (HPLC) |
| Molecular Weight | 640.73 Da | 640.73 Da | Mass Spectrometry (MS) |
| Bioactivity (EC₅₀) | Expected to be in the nanomolar range | Benchmark for bioactivity | In vitro Muscle Contraction Assay |
| Source | Chemical Synthesis | Anthopleura elegantissima | Not Applicable |
| Yield | Milligram to gram scale | Microgram to milligram scale from large tissue samples | Not Applicable |
| Consistency | High batch-to-batch consistency | Potential for batch-to-batch variation | Not Applicable |
Experimental Protocols
To empirically determine the comparative activity of synthetic and native this compound, the following experimental protocols are recommended.
I. Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Synthetic this compound can be produced using an automated peptide synthesizer.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Trp, Arg(Pbf), Leu, Gly) using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. The pyroglutamic acid (
-
Deprotection: After each coupling step, remove the Fmoc protecting group using 20% piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the synthetic peptide using mass spectrometry and analytical HPLC.
II. Isolation of Native this compound
Native this compound is isolated from the sea anemone Anthopleura elegantissima.[1]
Protocol:
-
Tissue Homogenization: Homogenize sea anemone tissue in an acidic extraction buffer (e.g., 1 M acetic acid).
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Solid-Phase Extraction: Pass the supernatant through a C18 Sep-Pak cartridge to partially purify the peptide fraction.
-
HPLC Purification: Subject the extracted peptide fraction to multiple rounds of reverse-phase HPLC to isolate pure native this compound.
-
Verification: Confirm the identity of the purified peptide by mass spectrometry and amino acid analysis.
III. Comparative Bioactivity Assessment: In Vitro Muscle Contraction Assay
This assay compares the potency of synthetic and native this compound in inducing muscle contraction in a sea anemone tentacle preparation.
Protocol:
-
Preparation of Tentacle Strips: Isolate tentacles from Anthopleura elegantissima and cut them into longitudinal strips.
-
Mounting: Mount the tentacle strips in an organ bath containing filtered seawater and connect them to an isometric force transducer.
-
Equilibration: Allow the muscle strips to equilibrate until a stable baseline tension is achieved.
-
Dose-Response Curve Generation:
-
Add increasing concentrations of either synthetic or native this compound to the organ bath in a cumulative manner.
-
Record the peak contractile force generated at each concentration.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the peptide concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) for both synthetic and native peptides using a sigmoidal dose-response curve fit.
-
Mandatory Visualizations
Experimental Workflow for Comparison
Caption: Workflow for comparing synthetic and native this compound.
Proposed Signaling Pathway of this compound
While the specific receptor for this compound has not been definitively identified, it is hypothesized to be a G-protein-coupled receptor (GPCR), similar to other RFamide-related peptides.[2]
Caption: Hypothesized Gq/11-coupled GPCR signaling pathway for this compound.
References
- 1. Isolation of less than Glu-Gly-Leu-Arg-Trp-NH2 (this compound), a novel neuropeptide from sea anemones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression Analysis of Cnidarian-Specific Neuropeptides in a Sea Anemone Unveils an Apical-Organ-Associated Nerve Net That Disintegrates at Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antho-rwamide II: A Comprehensive Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Antho-rwamide II is not publicly available. Therefore, this compound should be handled with caution as a potentially hazardous substance. The following disposal procedures are based on established best practices for research-grade peptide and amide compounds. Always prioritize your institution's specific guidelines and consult with your Environmental Health & Safety (EHS) department.
The proper disposal of laboratory chemicals is paramount for ensuring a safe and compliant research environment. For novel or sparsely documented compounds like this compound, a conservative approach to waste management is essential to mitigate potential environmental and health impacts.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to implement standard laboratory safety measures. In the absence of a specific SDS, treat this compound as a hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
All handling of this compound and its waste should be conducted in a properly ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on whether it is in liquid or solid form.
Liquid Waste Disposal:
For liquid waste containing this compound, such as experimental solutions, chemical inactivation is the recommended first step before disposal.
Solid Waste Disposal:
Solid waste contaminated with this compound, including pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container should be marked as "Hazardous Chemical Waste" and should list "this compound" as a contaminant.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, pending pickup by your institution's EHS-approved waste management service.
Data Presentation: Inactivation and Neutralization Parameters
The following table summarizes general recommendations for the chemical inactivation of peptide and amide compounds. These parameters should be adapted and confirmed with your institution's specific protocols.
| Parameter | Reagent/Value | Rationale | Citation |
| Inactivation Reagents | 10% Bleach Solution (0.5-1.0% Sodium Hypochlorite), 1 M Sodium Hydroxide (NaOH), or 1 M Hydrochloric Acid (HCl) | These reagents are effective at denaturing and hydrolyzing peptides and amides, breaking them down into less biologically active components. | [1] |
| Reagent to Waste Ratio | 10 parts inactivation solution to 1 part liquid waste | Ensures a sufficient excess of the inactivating reagent to thoroughly degrade the compound. | [1] |
| Inactivation Time | Minimum of 24 hours | Allows for the complete degradation of the peptide or amide bonds. | [2] |
| Final pH for Aqueous Waste | 5.5 - 9.0 | A neutral pH is generally required for institutional wastewater discharge. This step is crucial after using strong acids or bases for inactivation. | [1][2] |
Experimental Protocols
Protocol for Chemical Inactivation of Liquid this compound Waste:
-
Select an Inactivation Reagent: Based on the chemical compatibility of this compound (if known) and your lab's standard procedures, choose an appropriate inactivation reagent (e.g., 10% bleach, 1 M NaOH, or 1 M HCl).
-
Prepare the Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.
-
Inactivate the Waste: Slowly and carefully add the liquid this compound waste to the inactivation solution in a suitable, labeled container. A common ratio is 1 part waste to 10 parts inactivation solution. Loosely cap the container to allow for any potential off-gassing.
-
Allow for Reaction: Let the mixture stand in the fume hood for at least 24 hours to ensure complete inactivation.
-
Neutralization (if applicable): If a strong acid or base was used, neutralize the solution. For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate). For basic solutions, add a weak acid until the pH is between 5.5 and 9.0.
-
Final Disposal: After inactivation and neutralization, consult your institution's EHS department to determine if the solution can be drain-disposed with copious amounts of water or if it must be collected as hazardous chemical waste. Do not pour down the drain without EHS approval.
Mandatory Visualizations
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Novel Chemical Compounds
Disclaimer: A specific Safety Data Sheet (SDS) for "Antho-rwamide II" could not be located. The following guidance is based on best practices for handling new or uncharacterized chemical compounds in a laboratory setting and is derived from general safety protocols. Researchers must perform a thorough risk assessment before handling any new substance.
Hazard Assessment of Novel Compounds
Before working with a new compound like this compound, a comprehensive risk assessment is crucial. This process involves:
-
Literature Review: Search for any available information on the compound or structurally similar molecules to understand potential hazards.
-
In Silico Toxicity Prediction: Utilize computational tools to predict potential toxicity, mutagenicity, carcinogenicity, and other hazards.
-
Assume High Potency: In the absence of data, treat the compound as highly potent and hazardous.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure. The required level of protection depends on the quantity of the substance being handled, the nature of the procedure, and the available toxicological data. The following table summarizes the general PPE levels as defined by the Occupational Safety and Health Administration (OSHA).[1]
| PPE Level | Description | Recommended Use Case for a Novel Compound |
| Level A | Highest level of respiratory, skin, and eye protection. Includes a positive-pressure, full face-piece self-contained breathing apparatus (SCBA) and a totally encapsulating chemical-protective suit.[2][3] | Handling highly volatile or gaseous substances of unknown toxicity, or when there is a high risk of skin contact with a highly toxic compound. |
| Level B | Highest level of respiratory protection with a lesser level of skin protection. Includes an SCBA and chemical-resistant clothing.[2][3] | Initial site entries and when the highest level of respiratory protection is needed but the risk of skin absorption is lower. |
| Level C | The concentration and type of airborne substance are known, and an air-purifying respirator can be used. Includes a full-face or half-mask air-purifying respirator and chemical-resistant clothing. | Appropriate when the hazards of the compound have been characterized and are known to be of lower risk. Not recommended for initial handling of an unknown compound. |
| Level D | Minimum protection, consisting of standard work clothing such as coveralls and safety glasses. | Not recommended for handling novel chemical compounds with unknown hazards. |
For initial work with a new compound like this compound, it is prudent to start with a higher level of PPE (Level B or C, depending on the scale of the experiment and engineering controls) and adjust as more information becomes available.
Recommended PPE for Initial Handling of this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemically resistant gloves (e.g., Nitrile or Neoprene). | Provides a barrier against skin contact. Double-gloving is recommended for handling hazardous compounds. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Lab Coat | Chemical-resistant lab coat or coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary depending on the risk of aerosol generation. A full-face respirator provides both respiratory and eye protection. | To prevent inhalation of the compound, especially if it is a powder or volatile liquid. |
Operational and Disposal Plans
A clear and detailed plan for handling and disposal is essential to ensure safety and compliance.
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely handling a novel compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
